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2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Documentation Hub

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  • Product: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
  • CAS: 207502-47-4

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Executive Summary & Strategic Context The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represents a critical transformation in medicinal chemistry, specifically in the development of tubulin polymerizat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represents a critical transformation in medicinal chemistry, specifically in the development of tubulin polymerization inhibitors and anti-mitotic agents.

The target molecule combines two pharmacologically distinct motifs:

  • 3,4,5-Trimethoxyphenyl moiety: A privileged structure found in colchicine, podophyllotoxin, and combretastatin A-4, essential for binding to the colchicine-binding site of tubulin.

  • Trifluoromethyl carbinol group: The

    
     group acts as a bioisostere for the isopropyl or methyl group but introduces significant metabolic stability (blocking P450 oxidation) and increases lipophilicity (
    
    
    
    ). The adjacent hydroxyl group provides a hydrogen bond donor/acceptor capability often critical for receptor affinity.

This guide details the Ruppert-Prakash Nucleophilic Trifluoromethylation , the industry-standard method for this transformation. Unlike Grignard approaches which are incompatible with the unstable


 anion, this silicon-mediated route ensures high yields and safety.

Retrosynthetic Analysis & Mechanism

The strategic disconnection relies on the nucleophilic addition of a "trifluoromethyl anion" equivalent to 3,4,5-trimethoxybenzaldehyde. As the naked


 anion is transient and prone to decomposition into difluorocarbene (:

) and fluoride, the reaction utilizes trimethyl(trifluoromethyl)silane (

, Ruppert-Prakash Reagent)
activated by a Lewis base (Fluoride).
Mechanistic Pathway

The reaction proceeds via a catalytic cycle initiated by fluoride (from TBAF or CsF). The fluoride attacks the silicon center of


, forming a pentacoordinate silicate intermediate. This hypervalent species transfers the 

group to the aldehyde carbonyl, generating a stable silyl ether intermediate.

Critical Note: The reaction does not yield the alcohol directly. It yields the silyl ether, which must be hydrolyzed in a separate step.[1]

Mechanism Start TMS-CF3 Inter1 [Me3Si(F)(CF3)]- Pentacoordinate Silicate Start->Inter1 + Initiator Initiator F- (Catalyst) Initiator->Inter1 Inter2 Alkoxide Intermediate Inter1->Inter2 + Substrate Substrate 3,4,5-Trimethoxy- benzaldehyde Product_Ether Silyl Ether (Stable Intermediate) Inter2->Product_Ether Silyl Transfer Product_Ether->Inter1 Regenerates Catalyst (Autocatalysis) Hydrolysis Acid/TBAF Hydrolysis Product_Ether->Hydrolysis Final Target Alcohol Hydrolysis->Final

Figure 1: Mechanistic cycle of the Ruppert-Prakash trifluoromethylation. Note the autocatalytic nature where the alkoxide generated can activate subsequent TMSCF3 molecules.

Experimental Protocol (Standard Racemic Synthesis)

This protocol is optimized for a 10 mmol scale. It utilizes Tetrabutylammonium fluoride (TBAF) as the initiator.

Reagents & Stoichiometry[1][2][3]
ComponentRoleEquiv.Amount (10 mmol scale)
3,4,5-Trimethoxybenzaldehyde Substrate1.01.96 g

Reagent1.21.70 g (~1.8 mL)
TBAF (1M in THF) Initiator0.010.1 mL (10 mol%)
THF (Anhydrous) SolventN/A20 mL (0.5 M)
HCl (1M aq) QuenchExcess10 mL
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvation: Charge the flask with 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and anhydrous THF (20 mL). Ensure complete dissolution.

  • Cooling: Cool the reaction mixture to

    
     using an ice-water bath.
    
    • Rationale: Although the reaction can proceed at RT, cooling suppresses the formation of "TBAF burn" side products and controls the exotherm upon initiation.

  • Reagent Addition: Add

    
     (1.70 g, 12 mmol) via syringe.
    
  • Initiation: Add TBAF (0.1 mL, 1.0 M in THF) dropwise.

    • Observation: A distinct color change (often to yellow) or a slight exotherm indicates successful initiation.

  • Reaction: Stir at

    
     for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2-3 hours.
    
    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by the non-polar silyl ether spot (
      
      
      
      ).
  • Desilylation (One-Pot): Once the aldehyde is consumed, add 1M HCl (10 mL) directly to the reaction mixture and stir vigorously for 1 hour at RT.

    • Alternative: If acid sensitivity is a concern, add 1.5 equiv of TBAF solution and stir for 30 mins. However, acid hydrolysis is generally cleaner for this substrate.

  • Workup:

    • Dilute with

      
       (50 mL).
      
    • Wash with saturated

      
       (2 x 20 mL) to neutralize acid.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Workflow Setup Setup: Anhydrous THF, N2 atm Substrate + TMSCF3 Initiate Initiation: Add cat. TBAF (0 deg C -> RT) Setup->Initiate Monitor Monitor: TLC/19F NMR Confirm Silyl Ether Formation Initiate->Monitor Hydrolysis Hydrolysis: Add 1M HCl Cleave TMS group Monitor->Hydrolysis Conversion >98% Isolation Isolation: Extraction (Et2O) Wash (NaHCO3, Brine) Hydrolysis->Isolation

Figure 2: Experimental workflow for the one-pot synthesis and deprotection.

Characterization & Data Analysis

Validation of the product relies on the distinct splitting pattern of the benzylic proton coupled to the fluorine atoms.

Expected NMR Data

Based on analogous p-methoxy systems and substituent additivity rules.

NucleusShift (

, ppm)
MultiplicityCoupling (

)
Assignment

6.70Singlet-Ar-H (2,6 position)

4.95 - 5.05Quartet

CH -CF3

3.88Singlet-m-OCH 3 (6H)

3.85Singlet-p-OCH 3 (3H)

2.80Broad S--OH

-78.0 to -81.0Doublet

-CF 3

Key Diagnostic:

  • 
     NMR:  The starting material (
    
    
    
    ) appears at -67 ppm . The product (alcohol) shifts upfield to ~ -80 ppm .
  • 
     NMR:  The appearance of the quartet at ~5.0 ppm is definitive for the formation of the trifluoroethanol core.
    

Advanced Protocol: Enantioselective Considerations

For drug development, the racemic mixture is often insufficient. Two primary routes exist for asymmetric access:

  • Chiral Resolution: Kinetic resolution of the racemic alcohol using lipase enzymes (e.g., Pseudomonas cepacia lipase) and vinyl acetate.

  • Asymmetric Catalysis: Using chiral ammonium salts derived from Cinchona alkaloids (e.g., Cinchonidine-derived quaternary salts) to catalyze the addition of

    
    .
    

Recommendation: For initial SAR (Structure-Activity Relationship) studies, use the racemic protocol above. For lead optimization, employ chiral HPLC (Chiralcel OD-H column) to separate enantiomers, as catalytic enantioselective trifluoromethylation of electron-rich aldehydes remains substrate-dependent and requires extensive screening.

Safety & Troubleshooting

Critical Safety Hazards
  • 
     Volatility:  Boiling point is 55°C. Handle in a fume hood.
    
  • HF Generation: In the presence of water and acid, fluoride sources can generate trace HF. Always quench with saturated sodium bicarbonate (

    
    ).
    
  • TBAF Quality: "Wet" TBAF can stall the reaction by protonating the intermediate prematurely. Use 1M solution in THF stored over molecular sieves if possible.

Troubleshooting Table
IssueProbable CauseSolution
No Reaction Inactive TBAF or Wet SolventDry THF; use fresh TBAF or switch to CsF (solid).
Low Yield Volatility of

Ensure reaction is sealed; add excess reagent (1.5 eq).
Incomplete Hydrolysis Silyl ether is stableIncrease hydrolysis time or use 4M HCl/MeOH.
Cannizzaro Side Rxn Excess BaseKeep TBAF catalytic (1%); avoid anionic excess.

References

  • Original Methodology: Ruppert, I.; Schlich, K.; Volbach, W. "Die ersten CF3-substituierten Chlorsilane und Siloxane."[2] Tetrahedron Letters, 1984 , 25, 2195–2198. Link

  • Catalytic Activation: Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A.[1] "Synthetic methods and reactions. 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3). A trifluoromethide equivalent." Journal of the American Chemical Society, 1989 , 111, 393–395.[1] Link

  • Analogous Characterization (p-Methoxy): Kelly, C. B.; Colthart, A. M.; Constant, B. D.; Corning, S. R.; Dubois, L. N. E.; Genovese, J. T.; Radziewicz, J. L.; Sletten, E. M.; Whitaker, K. R.; Tilley, L. J. "Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis." Organic Letters, 2016 , 18, 876–879.[3] Link

  • Review on Nucleophilic Trifluoromethylation: Ma, J.-A.; Cahard, D. "Update 1 of: Asymmetric Nucleophilic Trifluoromethylation of Carbonyl Compounds." Chemical Reviews, 2008 , 108, PR1–PR43. Link

Sources

Exploratory

Technical Guide: Structure Elucidation of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Executive Summary & Strategic Importance 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represents a critical pharmacophore in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represents a critical pharmacophore in medicinal chemistry, particularly in the development of tubulin polymerization inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of the trifluoromethyl (


) group at the benzylic position serves two pivotal functions: it blocks metabolic oxidation at the 

-carbon (increasing half-life) and enhances lipophilicity, facilitating membrane permeability.

This guide provides a rigorous, self-validating workflow for the structural elucidation of this compound. It moves beyond basic characterization to establish a definitive "fingerprint" using multi-nuclear NMR (


, 

,

) and stereochemical analysis.

Synthetic Pathway & Sample Generation

To ensure the integrity of the elucidation process, the analyte must be generated through a controlled reduction of its ketone precursor. This establishes the "parent-daughter" spectral relationship necessary for validation.

Reaction Protocol

Precursor: 3,4,5-Trimethoxy-2,2,2-trifluoroacetophenone. Reagent: Sodium Borohydride (


).
Solvent:  Methanol (

).

Methodology:

  • Dissolve the ketone (1.0 eq) in anhydrous

    
     at 
    
    
    
    .
  • Add

    
     (1.5 eq) portion-wise to prevent thermal runaway.
    
  • Stir for 2 hours; monitor consumption of the ketone via TLC (Hexane:EtOAc 7:3).

  • Quench with saturated

    
    , extract with 
    
    
    
    , and concentrate.

Note: This reduction yields a racemic mixture (


). Asymmetric transfer hydrogenation (ATH) would be required for enantioselective synthesis.

Spectroscopic Elucidation Workflow

The following DOT diagram illustrates the logical flow of the elucidation campaign, ensuring no spectral feature is left unassigned.

ElucidationWorkflow Start Crude Analyte MS HRMS (ESI+) Confirm Molecular Formula Start->MS m/z 266.07 F19 19F NMR Confirm CF3 & Purity MS->F19 Formula OK H1 1H NMR Confirm Benzylic Coupling F19->H1 Purity >95% C13 13C NMR C-F Coupling Constants H1->C13 Connectivity Chiral Chiral HPLC Determine ee% C13->Chiral Constitution OK Final Validated Structure Chiral->Final Stereochem Defined

Figure 1: Step-wise structural validation workflow.

Mass Spectrometry (HRMS)

Before NMR analysis, the molecular formula (


) must be confirmed.
  • Ionization Mode: ESI (+) or EI.

  • Target Ion:

    
     or 
    
    
    
    .
  • Diagnostic Fragmentation (EI):

    • 
      : Loss of 
      
      
      
      group (
      
      
      ).
    • 
      : Loss of water (
      
      
      
      ).
Nuclear Magnetic Resonance (NMR) Analysis

This is the core of the elucidation. The


 group introduces heteronuclear coupling that is diagnostic for the structure.
A.

NMR (The Purity Check)

Run this first. It is the quickest way to verify the presence of the


 group and assess purity.
  • Shift:

    
     ppm.
    
  • Multiplicity: Doublet (

    
    ).[1]
    
  • Coupling:

    
     Hz.
    
  • Logic: The doublet arises from coupling to the single benzylic proton. If the ketone precursor remains, a singlet would appear around

    
     ppm (no adjacent proton).
    
B.

NMR (The Connectivity Check)

The symmetry of the 3,4,5-trimethoxy ring simplifies the aromatic region, while the benzylic proton provides the critical link to the fluorine atoms.

PositionShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H 6.65 - 6.70Singlet (

)
2H-C2/C6 protons (Symmetric)
CH-OH 4.90 - 5.00Quartet (

)
1H

Diagnostic: Coupled to

OMe (p) 3.86Singlet (

)
3H-Para-methoxy
OMe (m) 3.84Singlet (

)
6H-Meta-methoxy groups
-OH 2.80 - 3.20Broad (

)
1H-Exchangeable (shifts w/ conc.)
C.

NMR (The Skeleton Check)

The carbon spectrum is dominated by


 coupling, resulting in distinct quartets. This validates the carbon backbone.
Carbon TypeShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

~124.5Quartet (

)

Direct C-F bond
Ar-C (ipso) ~130.1Singlet (

)
-C1 of ring
Ar-C (meta) ~153.5Singlet (

)
-C3/C5 (O-substituted)
Ar-C (para) ~138.2Singlet (

)
-C4 (O-substituted)
Ar-C (ortho) ~104.5Singlet (

)
-C2/C6
CH-OH ~73.2Quartet (

)

Diagnostic: Geminal to

OMe ~56.2, 60.8Singlet (

)
-Methoxy carbons
NMR Correlation Logic (DOT Diagram)

The following diagram visualizes the heteronuclear correlations (HMBC/HSQC) required to prove the structure connectivity.

NMR_Logic cluster_legend Legend CF3 CF3 Group (19F) C_alpha C-Alpha (13C: 73 ppm) CF3->C_alpha 1J (282 Hz) H_alpha H-Alpha (1H: 5.0 ppm) CF3->H_alpha 3J (7 Hz) H_alpha->C_alpha HSQC Ar_C1 Aromatic C1 (Ipso) H_alpha->Ar_C1 HMBC Ar_H Aromatic H (6.7 ppm) Ar_H->Ar_C1 HMBC key Solid: Direct Bond Dashed: J-Coupling Dotted: 2D Correlation

Figure 2: Heteronuclear correlation map. Note the critical HMBC link between the benzylic proton (


) and the aromatic ring (

).

Stereochemical Analysis (Chiral HPLC)

Since the reduction of the ketone yields a racemic mixture, resolving the enantiomers is critical for biological assays.

  • Column: Chiralcel OD-H or AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Result: Two peaks with 1:1 integration (Racemate).

  • Validation: Compare against a blank and the pure ketone (which should elute as a single peak, likely at a different retention time).

References

  • Synthesis & Reduction: Limnios, D., & Kokotos, C. G. (2014).[2] 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes.[2][3] The Journal of Organic Chemistry, 79(10), 4270–4276. Link(Describes the precursor and general handling of trifluoroacetophenones).

  • NMR Characterization (Analogous): Kelly, C. B., et al. (2016). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. Organic Letters, 18(4), 764–767.[4] Link(Provides detailed NMR data for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol, serving as the primary spectral reference).

  • Fluorine NMR Principles: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[5][6] Link(Authoritative text on F-H and F-C coupling constants).

  • Biological Relevance: Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Blackwell Publishing. Link(Contextualizes the metabolic stability of the trifluoro-ethanol motif).

Sources

Foundational

Technical Dossier: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Executive Summary & Structural Logic This guide details the chemical structure, synthesis, and medicinal utility of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol . This molecule represents a critical scaffold in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the chemical structure, synthesis, and medicinal utility of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol . This molecule represents a critical scaffold in the development of antimitotic agents. It combines the 3,4,5-trimethoxyphenyl (TMP) moiety—a validated tubulin-binding pharmacophore found in Colchicine, Podophyllotoxin, and Combretastatin A-4 (CA-4)—with a trifluoromethyl carbinol group.

The inclusion of the trifluoromethyl (


) group serves three distinct medicinal chemistry objectives:
  • Metabolic Stability: The

    
     bond strength resists oxidative metabolism (P450) at the benzylic position.
    
  • Bioisosterism: The

    
     group acts as a lipophilic bioisostere for methyl or isopropyl groups, enhancing membrane permeability.
    
  • Conformational Locking: The steric bulk of the

    
     group restricts bond rotation, potentially locking the molecule in a bioactive conformation that mimics the cis-stilbene geometry of CA-4.
    

Nomenclature & Stereochemistry

The IUPAC name is derived systematically based on the principal functional group (alcohol) and the longest carbon chain containing the fluorinated substituent.

IUPAC Name Breakdown
ComponentDesignationRationale
Parent Chain Ethanol Two-carbon backbone containing the hydroxyl (-OH) group.
C1 Position 1-(3,4,5-trimethoxyphenyl) The carbon bearing the -OH is designated C1. It is substituted with a phenyl ring containing three methoxy groups at positions 3, 4, and 5.[1][2][3]
C2 Position 2,2,2-trifluoro The adjacent carbon (C2) is fully substituted with three fluorine atoms.
Full Name 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
Stereochemistry

The C1 carbon is a chiral center .

  • Enantiomers: The molecule exists as

    
    - and 
    
    
    
    -enantiomers.
  • Biological Relevance: In tubulin binding, one enantiomer (typically the one mimicking the specific twist of the biaryl axis in Colchicine) often exhibits superior binding affinity (IC

    
     in the nanomolar range) compared to the racemate or the distomer.
    

Synthetic Protocol: Nucleophilic Trifluoromethylation

Methodology: The Ruppert-Prakash Reaction Rationale: Traditional Grignard reactions with trifluoroacetic acid derivatives often suffer from "over-addition" or low yields due to the stability of the tetrahedral intermediate. The Ruppert-Prakash reagent (TMS-CF


)  provides a controlled source of nucleophilic "CF

" equivalent, ensuring high fidelity and yield.
Reaction Scheme (DOT Visualization)

Synthesis_Workflow Start 3,4,5-Trimethoxybenzaldehyde (Substrate) Inter Silyl Ether Intermediate (Stable) Start->Inter THF, 0°C to RT Reagent TMS-CF3 (Ruppert-Prakash Reagent) Reagent->Inter Catalyst TBAF or CsF (Initiator) Catalyst->Inter Activates Si Hydrolysis Acidic Hydrolysis (HCl / H2O) Inter->Hydrolysis Desilylation Product 2,2,2-Trifluoro-1-(3,4,5- trimethoxyphenyl)ethanol Hydrolysis->Product Isolation

Figure 1: Step-wise synthesis via Ruppert-Prakash nucleophilic trifluoromethylation.

Detailed Experimental Procedure

Note: All glassware must be flame-dried under Argon/Nitrogen atmosphere.

Materials:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 equiv)

  • (Trifluoromethyl)trimethylsilane (TMS-CF

    
    ) (1.2 equiv)
    
  • Tetrabutylammonium fluoride (TBAF) (0.01 equiv, 1M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) in anhydrous THF (20 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Add TMS-CF

    
     (12 mmol) via syringe.
    
  • Initiation: Slowly add the catalytic amount of TBAF (0.1 mmol). Caution: The reaction is exothermic. Observe for a slight color change or mild effervescence.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 2–4 hours. Monitor consumption of aldehyde via TLC (Hexane:EtOAc 3:1).

  • Hydrolysis: Once the intermediate silyl ether is formed (monitored by TLC), add 2N HCl (10 mL) and stir vigorously for 1 hour to cleave the O-Si bond.

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure alcohol as a white crystalline solid or viscous oil.

Medicinal Chemistry: Mechanism of Action

This molecule targets the Colchicine Binding Site on


-tubulin. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Binding Mode Analysis

The 3,4,5-trimethoxyphenyl ring (Ring A) is the primary anchor.

Structural FeatureInteraction TargetMechanism
Trimethoxy (Ring A)

-Tubulin (Cys241 region)
Hydrophobic interaction and steric fit into the "A-ring" pocket.
-OH Group Backbone CarbonylsPotential Hydrogen bond donor to Val238 or Thr179.
-CF

Group
Hydrophobic PocketOccupies a lipophilic cavity usually filled by the ethene bridge of Combretastatin, increasing binding entropy.
Pathway Visualization (DOT)

MOA_Pathway Drug 2,2,2-Trifluoro-1-(3,4,5- trimethoxyphenyl)ethanol Target Colchicine Binding Site (Beta-Tubulin) Drug->Target High Affinity Binding Effect1 Inhibition of Tubulin Polymerization Target->Effect1 Steric Blockade Effect2 Microtubule Destabilization Effect1->Effect2 Cascade Checkpoint G2/M Cell Cycle Arrest Effect2->Checkpoint Spindle Defect Outcome Apoptosis (Cancer Cell Death) Checkpoint->Outcome

Figure 2: Mechanism of Action (MOA) pathway from binding to apoptosis.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent. Tetrahedron, 58(47), 9467-9527. Link

  • Pettit, G. R., et al. (1995). Antineoplastic Agents.[3][4] 291. Isolation and Structure of Combretastatin A-1. Journal of Natural Products, 50(1), 119-131. Link

  • Wang, L., et al. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. European Journal of Medicinal Chemistry, 158, 682-692. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

Sources

Exploratory

"mechanism of action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol"

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of acti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. In the absence of direct empirical data for this specific molecule, this document synthesizes information from its core structural moieties: the 3,4,5-trimethoxyphenyl (TMP) group, a well-established pharmacophore, and the 2,2,2-trifluoroethanol (TFE) group, known for its unique solvent properties and presence in bioactive molecules. We postulate two primary, non-mutually exclusive, hypotheses for its biological activity: 1) modulation of serotonergic pathways, drawing parallels to the psychedelic compound mescaline, and 2) disruption of microtubule dynamics through inhibition of tubulin polymerization, a mechanism shared by numerous TMP-containing anticancer agents. Furthermore, we consider the potential for central nervous system (CNS) depressant effects, given the structural relationship of the TFE moiety to certain anesthetics and sedatives. This guide details the scientific rationale behind these hypotheses and provides a robust framework of experimental protocols for their validation, aimed at researchers and professionals in drug development.

Introduction and Structural Elucidation

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a synthetic organic compound characterized by a central ethanol backbone.[1] One carbon of this backbone is substituted with a 3,4,5-trimethoxyphenyl (TMP) ring, while the adjacent carbon bears a trifluoromethyl group. The TMP moiety is a key structural feature of several natural and synthetic bioactive compounds, including the classic psychedelic mescaline and a variety of tubulin polymerization inhibitors.[2][3][4][5] The 2,2,2-trifluoroethanol (TFE) portion of the molecule is known to influence the conformation of proteins and is a precursor to the inhaled anesthetic isoflurane.[6][7] The combination of these two functional groups in a single molecule suggests the potential for novel pharmacology.

Compound Properties:

PropertyValueSource
CAS Number 207502-47-4[1]
Molecular Formula C11H13F3O4[1]
Molecular Weight 266.22 g/mol [1]
Appearance Yellow to colorless oil[1]

Hypothesized Mechanisms of Action

Based on the well-documented activities of its constituent moieties, we propose three potential, and possibly overlapping, mechanisms of action for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Hypothesis 1: Serotonergic System Modulation

The TMP ring is the defining feature of mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic agent that exerts its effects primarily through agonism at the serotonin 5-HT2A receptor.[3] The structural similarity between our compound of interest and mescaline suggests a potential interaction with serotonergic pathways.

Proposed Signaling Pathway:

serotonin_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT2A_Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A_Receptor Binds PLC Phospholipase C 5-HT2A_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation Ca_Release->PKC_Activation Neuronal_Excitation Neuronal Excitation PKC_Activation->Neuronal_Excitation Compound 2,2,2-Trifluoro-1- (3,4,5-trimethoxyphenyl)ethanol Compound->5-HT2A_Receptor Potential Agonist

Caption: Hypothesized agonistic activity at the 5-HT2A receptor.

The trifluoroethanol moiety may influence the compound's affinity and efficacy at serotonin receptors, potentially altering its psychedelic or therapeutic profile compared to mescaline. The hydroxyl group could also participate in hydrogen bonding within the receptor binding pocket.

Hypothesis 2: Inhibition of Tubulin Polymerization

The TMP moiety is a critical pharmacophore for a class of anticancer agents that inhibit tubulin polymerization by binding to the colchicine site.[2][4][5] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Proposed Mechanism of Microtubule Disruption:

tubulin_inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymerization Tubulin_Dimers->Microtubule Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Compound 2,2,2-Trifluoro-1- (3,4,5-trimethoxyphenyl)ethanol Colchicine_Site Colchicine Binding Site on β-Tubulin Compound->Colchicine_Site Colchicine_Site->Microtubule Inhibits

Caption: Proposed inhibition of tubulin polymerization.

The trifluoroethanol group could potentially enhance binding to the colchicine site or improve the compound's solubility and cell permeability, thereby influencing its anticancer potency.

Hypothesis 3: CNS Depressant Effects

The 2,2,2-trifluoroethanol (TFE) moiety is structurally related to known CNS depressants. For instance, its chlorinated analog, 2,2,2-trichloroethanol, is a sedative-hypnotic and the active metabolite of chloral hydrate.[8] Ethanol itself has well-documented effects on neuronal excitability, often through potentiation of GABA-A receptors and inhibition of NMDA receptors.[9][10][11]

Potential CNS Targets:

  • GABA-A Receptors: Positive allosteric modulation, leading to increased chloride influx and neuronal hyperpolarization.

  • NMDA Receptors: Antagonism, reducing excitatory neurotransmission.

  • Other Ion Channels: Modulation of voltage-gated sodium, potassium, and calcium channels.

The presence of the bulky TMP group would significantly differentiate the compound from simple halogenated ethanols, likely resulting in a more complex pharmacological profile.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action, a tiered experimental approach is recommended.

In Vitro Assays

3.1.1. Serotonergic Activity Screening

  • Objective: To determine the binding affinity and functional activity of the compound at key serotonin receptors.

  • Methodology:

    • Receptor Binding Assays: Utilize commercially available kits (e.g., from PerkinElmer, MilliporeSigma) with membrane preparations from cells expressing human recombinant 5-HT receptors (specifically 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C).

    • Perform competitive binding assays using radiolabeled ligands (e.g., [³H]ketanserin for 5-HT2A) to determine the Ki of the test compound.

    • Functional Assays:

      • For Gq-coupled receptors (5-HT2A, 5-HT2C), measure inositol phosphate (IP) accumulation or intracellular calcium mobilization using a fluorescent dye (e.g., Fluo-4) in a suitable cell line (e.g., HEK293).

      • For Gi-coupled receptors (5-HT1A), measure inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

    • Determine EC50 or IC50 values and assess whether the compound acts as an agonist, antagonist, or partial agonist.

3.1.2. Tubulin Polymerization Assay

  • Objective: To assess the direct effect of the compound on the polymerization of tubulin.

  • Methodology:

    • Utilize a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified bovine or porcine brain tubulin with the test compound at various concentrations in a polymerization-promoting buffer.

    • Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to the rate of microtubule formation.

    • Include paclitaxel as a positive control for polymerization promotion and colchicine or nocodazole as positive controls for inhibition.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

3.1.3. Cell-Based Assays for Cytotoxicity and Cell Cycle Analysis

  • Objective: To determine the cytotoxic effects of the compound and its impact on cell cycle progression in cancer cell lines.

  • Methodology:

    • Cytotoxicity Assay:

      • Culture relevant cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates.

      • Treat cells with a range of concentrations of the test compound for 48-72 hours.

      • Assess cell viability using an MTT or resazurin-based assay.

      • Calculate the IC50 value.

    • Cell Cycle Analysis:

      • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

      • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

      • Analyze the DNA content of the cell population using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

      • An accumulation of cells in the G2/M phase would support a mechanism involving microtubule disruption.

Experimental Workflow for In Vitro Validation:

in_vitro_workflow Start Start Hypothesis1 Hypothesis 1: Serotonergic Activity Start->Hypothesis1 Hypothesis2 Hypothesis 2: Tubulin Inhibition Start->Hypothesis2 Hypothesis3 Hypothesis 3: CNS Depressant Start->Hypothesis3 Receptor_Binding Receptor Binding Assays (5-HT receptors) Hypothesis1->Receptor_Binding Tubulin_Polymerization Tubulin Polymerization Assay Hypothesis2->Tubulin_Polymerization Electrophysiology Patch-Clamp Electrophysiology (GABA-A, NMDA receptors) Hypothesis3->Electrophysiology Functional_Assays Functional Assays (Ca²⁺ flux, cAMP) Receptor_Binding->Functional_Assays Cytotoxicity Cytotoxicity Assays (e.g., MTT) Tubulin_Polymerization->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle

Caption: Tiered in vitro experimental workflow.

In Vivo and Ex Vivo Studies

Should in vitro results warrant further investigation, the following in vivo studies can be conducted, pending appropriate ethical approvals.

3.2.1. Animal Models for CNS Effects

  • Objective: To assess the behavioral effects of the compound in rodent models.

  • Methodology:

    • Head-Twitch Response (HTR) in Mice: A classic behavioral assay for 5-HT2A receptor activation. Administer the compound and observe the frequency of head twitches.

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior.

    • Rotarod Test: To evaluate motor coordination and potential sedative effects.

3.2.2. Xenograft Models for Anticancer Activity

  • Objective: To evaluate the in vivo efficacy of the compound in a tumor model.

  • Methodology:

    • Implant human cancer cells (e.g., MCF-7) subcutaneously into immunocompromised mice.

    • Once tumors are established, treat the mice with the test compound or vehicle control.

    • Monitor tumor volume over time.

    • At the end of the study, tumors can be excised for histological and immunohistochemical analysis (e.g., staining for mitotic figures, apoptosis markers like cleaved caspase-3).

Conclusion

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a novel chemical entity with significant potential for biological activity due to its hybrid structure. The presence of the 3,4,5-trimethoxyphenyl moiety strongly suggests a potential for interaction with the serotonergic system or with tubulin, while the 2,2,2-trifluoroethanol group may confer CNS-depressant properties and modulate the overall pharmacological profile. The hypotheses presented in this guide are based on established structure-activity relationships and provide a solid foundation for further investigation. The detailed experimental protocols outlined herein offer a clear and logical path to elucidating the true mechanism of action of this intriguing compound.

References

  • 2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • 2,2,2-Trifluoroethanol - chemeurope.com. (n.d.). Retrieved February 2, 2026, from [Link]

  • Vincenzi, M., Mercurio, F. A., & Leone, M. (2019). About TFE: Old and New Findings. Current Protein & Peptide Science, 20(5), 425-451. Retrieved February 2, 2026, from [Link]

  • Roccatano, D., Colombo, G., Fioroni, M., & Mark, A. E. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179-12184. Retrieved February 2, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(15), 4471. Retrieved February 2, 2026, from [Link]

  • 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol | CAS 207502-47-4. (n.d.). Retrieved February 2, 2026, from [Link]

  • Middaugh, C. R., et al. (2014). Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The Journal of Physical Chemistry B, 118(39), 11449-11456. Retrieved February 2, 2026, from [Link]

  • Rao, J., et al. (2019). Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(3), 425-429. Retrieved February 2, 2026, from [Link]

  • da Silva, A. B., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4501. Retrieved February 2, 2026, from [Link]

  • 2,2,2-Trichloroethanol - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • Mescaline - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Valenzuela, C. F., & Jotty, K. (2015). EFFECTS OF ACUTE ALCOHOL ON EXCITABILITY IN THE CNS. Alcohol Research : Current Reviews, 37(1), 47-59. Retrieved February 2, 2026, from [Link]

  • Meegan, M. J., et al. (2021). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 26(16), 4930. Retrieved February 2, 2026, from [Link]

  • Lovinger, D. M. (2017). Alcohol and the Brain: Neuronal Molecular Targets, Synapses, and Circuits. Neuron, 96(6), 1221-1237. Retrieved February 2, 2026, from [Link]

  • Al-Warhi, T., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Scientific Reports, 11(1), 12975. Retrieved February 2, 2026, from [Link]

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Foundational

An In-Depth Technical Guide to the Derivatives of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol: A Promising Scaffold for Novel Anticancer Therapeutics

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of derivatives based on the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of derivatives based on the 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol scaffold. This class of compounds merges two key pharmacophores with established roles in anticancer drug discovery: the 3,4,5-trimethoxyphenyl (TMP) moiety, a hallmark of potent tubulin polymerization inhibitors, and a trifluoromethyl carbinol, known to enhance metabolic stability and cellular permeability. This document will delve into the rationale behind the design of these derivatives, detail synthetic methodologies, explore their mechanism of action as antimitotic agents, and analyze the structure-activity relationships (SAR) that govern their efficacy. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation cancer chemotherapeutics.

Introduction: The Convergence of Two Potent Pharmacophores

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. A prominent strategy in this endeavor is the design of hybrid molecules that combine the advantageous features of different pharmacophores. The derivatives of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represent a compelling example of this approach, uniting the tubulin-targeting prowess of the 3,4,5-trimethoxyphenyl (TMP) group with the favorable pharmacological properties imparted by fluorine substitution.

The TMP moiety is a well-established structural motif found in a plethora of natural and synthetic compounds with potent antimitotic activity.[1][2] Its presence is crucial for the binding of these agents to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis in cancer cells.[3][4]

On the other hand, the incorporation of fluorine, particularly the trifluoromethyl (CF3) group, into drug candidates is a widely employed strategy to enhance their metabolic stability, lipophilicity, and binding affinity.[5][6] The trifluoromethyl carbinol group in the target scaffold is anticipated to contribute to improved pharmacokinetic and pharmacodynamic profiles.

This guide will explore the synergy between these two structural features and provide a detailed examination of the derivatives of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol as a promising class of anticancer agents.

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The synthesis of the 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol core and its subsequent derivatization can be achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials and the desired structural modifications.

Synthesis of the Core Scaffold

A primary and efficient method for the synthesis of the parent alcohol involves the nucleophilic addition of a trimethoxyphenyl organometallic reagent to a trifluoroacetaldehyde equivalent.

Protocol 1: Grignard-based Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

  • Preparation of the Grignard Reagent: To a solution of 3,4,5-trimethoxybromobenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is typically initiated with a small crystal of iodine and may require gentle heating to start. The mixture is then stirred at reflux until the magnesium is consumed, yielding 3,4,5-trimethoxyphenylmagnesium bromide.

  • Trifluoroacetylation: The freshly prepared Grignard reagent is cooled to 0°C and a solution of ethyl trifluoroacetate in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Reduction to the Alcohol: The resulting ketone, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone, can be isolated or, more conveniently, reduced in situ. The reaction mixture is cooled to 0°C, and a reducing agent such as sodium borohydride is added portion-wise.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Causality behind Experimental Choices: The use of a Grignard reagent provides a robust and well-established method for forming the crucial carbon-carbon bond. In situ reduction of the intermediate ketone is often preferred to minimize handling of the potentially reactive trifluoromethyl ketone.

Derivatization Strategies

Further diversification of the core scaffold can be achieved by modifying the hydroxyl group or the aromatic ring.

  • Ether and Ester Derivatives: The hydroxyl group of the parent alcohol can be readily converted to a variety of ethers and esters using standard synthetic protocols. For instance, etherification can be achieved by deprotonation with a base like sodium hydride followed by reaction with an alkyl halide. Esterification can be accomplished using an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base such as pyridine or triethylamine.

  • Aromatic Ring Modifications: While modifications to the trimethoxyphenyl ring are more complex, electrophilic aromatic substitution reactions can be employed to introduce additional substituents, although regioselectivity may be a challenge.

Biological Activity and Mechanism of Action: Targeting the Cytoskeleton

The primary biological target of compounds containing the 3,4,5-trimethoxyphenyl moiety is tubulin, the protein subunit of microtubules.[7] Microtubules are dynamic polymers that are essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Inhibition of Tubulin Polymerization

Derivatives of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol are hypothesized to function as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these compounds are expected to disrupt the assembly of microtubules. This disruption prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle at the G2/M transition.

Tubulin_Inhibition_Pathway

Anticancer Activity

The induction of cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells is the basis for the anticipated anticancer activity of these compounds. Numerous studies have demonstrated that compounds bearing the TMP moiety exhibit potent cytotoxicity against a wide range of human cancer cell lines.[2][8][9] The introduction of the trifluoromethyl carbinol is expected to enhance this activity by improving the overall drug-like properties of the molecules.

Structure-Activity Relationships (SAR): Optimizing for Potency and Selectivity

While specific SAR data for this exact class of compounds is not yet widely available in the public domain, we can extrapolate from the extensive research on other TMP-containing tubulin inhibitors to propose key structural features that are likely to influence biological activity.

Table 1: Anticipated Structure-Activity Relationships

Structural Modification Anticipated Effect on Activity Rationale
Derivatization of the Hydroxyl Group Potentially significant impactThe size, polarity, and hydrogen bonding capacity of substituents at this position can influence binding affinity and pharmacokinetic properties.
Substitution on the Phenyl Ring Generally, a decrease in activityThe 3,4,5-trimethoxy substitution pattern is considered optimal for binding to the colchicine site.[1]
Stereochemistry of the Carbinol Center Likely to be importantEnantiomers often exhibit different biological activities due to stereospecific interactions with the target protein.

SAR_Logic

Future Directions and Therapeutic Potential

The derivatives of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol represent a promising and underexplored area of anticancer drug discovery. The strong rationale for their design, based on the well-documented activities of their constituent pharmacophores, suggests a high probability of identifying potent antimitotic agents within this chemical class.

Future research should focus on:

  • Systematic Synthesis and Screening: The preparation and in vitro evaluation of a diverse library of derivatives to establish concrete SAR.

  • Mechanism of Action Studies: Confirmation of tubulin binding and detailed investigation of the downstream cellular effects.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Assessment of the therapeutic potential of lead compounds in preclinical animal models of cancer.

  • Exploration of Novel Derivatives: Design and synthesis of second-generation analogs with optimized potency, selectivity, and drug-like properties.

References

  • G. A. Olah, G. K. S. Prakash, and J. Sommer, Superacids. John Wiley & Sons, 1985. [Link]

  • Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. WO2016058896A1.
  • Process for preparation of 2,2,2-trifluoroethanol. EP1426351B1.
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  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. [Link]

  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. CN102731339A.
  • Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Tzu Chi University-Pure Scholars. [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. PubMed. [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol. US4658070A.
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  • Design, synthesis, and biological evaluation of novel fluorinated ethanolamines. PubMed. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]

  • Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site. ResearchGate. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. PMC. [Link]

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  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. [Link]

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Exploratory

A Technical Guide to the Synthesis, Characterization, and Potential Applications of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a molecule of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a molecule of significant interest at the intersection of fluorine chemistry and medicinal research. This compound uniquely combines two critical pharmacophores: a trifluoromethyl alcohol moiety, known to enhance metabolic stability and binding affinity, and a 3,4,5-trimethoxyphenyl group, a cornerstone of potent tubulin polymerization inhibitors. We will delve into the logical synthesis of this compound via nucleophilic trifluoromethylation, provide detailed experimental protocols, and analyze its characteristic spectroscopic signature. Furthermore, we explore its potential therapeutic applications, primarily as an anticancer agent, grounded in the established bioactivity of its constituent parts. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this promising molecular scaffold.

Introduction: A Strategic Convergence of Pharmacophores

In modern drug discovery, the strategic incorporation of fluorine atoms can profoundly enhance a molecule's pharmacological profile. The trifluoromethyl (CF₃) group, in particular, is a powerful tool for modulating properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved potency and pharmacokinetics.[1][2][3] When installed adjacent to a hydroxyl group, it forms an α-trifluoromethyl alcohol, a motif present in various bioactive compounds and a valuable synthetic intermediate.[4]

Concurrently, the 3,4,5-trimethoxyphenyl scaffold is a well-established pharmacophore, recognized for its potent biological activities. It is the key structural feature of mescaline[5] and, more importantly in a therapeutic context, serves as the A-ring in numerous natural and synthetic compounds that inhibit tubulin polymerization by binding to the colchicine site.[6] This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, a validated strategy in cancer chemotherapy.[6]

The title compound, 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, represents a logical and compelling fusion of these two high-value motifs. It positions the metabolically robust and electron-withdrawing trifluoromethyl group at the benzylic position of the classic trimethoxyphenyl core. This design hypothesizes that the CF₃ group can enhance the stability and cell permeability of the molecule, potentially leading to a more potent and effective tubulin inhibitor compared to its non-fluorinated counterparts.

Reaction_Pathway Start 3,4,5-Trimethoxybenzaldehyde + TMSCF₃ Intermediate Silyl Ether Intermediate Start->Intermediate Nucleophilic Attack Catalyst Fluoride Initiator (e.g., TBAF) Catalyst->Start activates Product 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Intermediate->Product Deprotection Hydrolysis Aqueous Workup (Hydrolysis)

Caption: The synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, adapted from established procedures for the trifluoromethylation of aromatic aldehydes. [7][8]

Materials and Equipment
  • 3,4,5-trimethoxybenzaldehyde

  • (Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stir bar, rubber septum, nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Silica gel for column chromatography [9]* Hexanes and Ethyl Acetate for elution

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (1.0 eq). Seal the flask with a rubber septum and place it under a nitrogen atmosphere.

  • Addition of Reagents: Add anhydrous THF (to make a 0.5 M solution with respect to the aldehyde). Add (Trifluoromethyl)trimethylsilane (1.2 eq) via syringe.

  • Initiation: Cool the reaction mixture to 0 °C using an ice-water bath. After stirring for 10 minutes, add TBAF (1.0 M in THF, 0.1 eq) dropwise via syringe. The causality here is that the low temperature controls the initial exotherm of the reaction upon initiation.

  • Reaction Progress: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours). Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Add diethyl ether and brine. Separate the layers and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure product.

Experimental_Workflow A Setup: Add Aldehyde to N₂-flushed flask B Add Anhydrous THF and TMSCF₃ A->B C Cool to 0 °C B->C D Initiate: Add TBAF dropwise C->D E Stir overnight at room temp D->E F Monitor by TLC E->F G Quench with water and perform aqueous workup F->G Upon completion H Dry organic layers and concentrate G->H I Purify by Column Chromatography H->I J Characterize Final Product I->J

Caption: A standard experimental workflow for synthesis.

Physicochemical and Spectroscopic Profile

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the trifluoromethyl and trimethoxyphenyl groups on spectroscopic analyses. [8]

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₃F₃O₄
Molecular Weight 282.21 g/mol
Appearance Expected to be a white solid or a colorless oil
Solubility Soluble in common organic solvents (e.g., CDCl₃, DMSO)
Expected Spectroscopic Data

The presence of the CF₃ group provides a unique and definitive spectroscopic handle.

TechniqueExpected SignatureRationale
¹H NMR ~6.7 ppm (s, 2H): Aromatic protons. ~5.1 ppm (q, J ≈ 6.8 Hz, 1H): Benzylic proton (CH-OH), split into a quartet by the three adjacent fluorine atoms. ~3.8 ppm (s, 9H): Protons of the three methoxy groups. ~2.5 ppm (d, 1H): Hydroxyl proton (OH), may be broad.The quartet for the benzylic proton is a hallmark of an α-trifluoromethyl alcohol structure. [8]
¹³C NMR ~153, 138, 104 ppm: Aromatic carbons. ~124 ppm (q, ¹JCF ≈ 282 Hz): Trifluoromethyl carbon, a large quartet due to one-bond coupling with fluorine. ~73 ppm (q, ²JCF ≈ 32 Hz): Benzylic carbon (CH-OH), a quartet due to two-bond coupling with fluorine. [8]~61, 56 ppm: Methoxy carbons.The large C-F coupling constants are unambiguous indicators of the CF₃ group's presence and position.
¹⁹F NMR ~ -78 ppm (d, J ≈ 6.8 Hz): A single signal for the three equivalent fluorine atoms, split into a doublet by the adjacent benzylic proton. [8]This provides direct evidence for the CF₃-CH-OH linkage.
Mass Spec. (EI) M⁺ at m/z = 282: Molecular ion peak. Fragment at m/z = 213: Loss of CF₃ group. Fragment at m/z = 197: Loss of OCH₂CF₃.Fragmentation patterns help confirm the overall structure and connectivity of the molecule.

Potential Biological Activity and Therapeutic Applications

The true value of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol lies in its potential as a therapeutic agent or a scaffold for drug development.

Anticancer Activity via Tubulin Inhibition

The primary hypothesis is that this molecule will function as an antiproliferative agent by inhibiting tubulin polymerization. [6]The 3,4,5-trimethoxyphenyl ring is a classic "A-ring" that anchors many known inhibitors into the colchicine-binding site of tubulin. Compounds containing this motif have demonstrated potent activity, inducing G2/M phase cell cycle arrest and apoptosis in various cancer cell lines. [6]The introduction of the α-trifluoromethyl alcohol at the benzylic position could enhance this activity by:

  • Improving Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and bioavailability. [1]* Enhancing Binding Affinity: The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially forming favorable interactions (e.g., hydrogen bonds, dipole interactions) within the target binding pocket. [10]* Modulating Lipophilicity: The CF₃ group generally increases lipophilicity, which can improve the molecule's ability to cross cell membranes and reach its intracellular target. [1]

Other Potential Applications

Beyond oncology, molecules containing the trimethoxyphenyl moiety have shown a range of biological effects, including antifungal and antimicrobial activities. [11][12]Therefore, it would be prudent to screen 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol against various fungal and bacterial strains to explore its full therapeutic potential.

Conclusion and Future Directions

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a strategically designed molecule that combines the proven anticancer scaffold of the trimethoxyphenyl group with the advantageous physicochemical properties imparted by a trifluoromethyl group. Its synthesis is straightforward using established methods centered on the Ruppert-Prakash reagent. The resulting α-trifluoromethyl alcohol possesses a distinct spectroscopic signature that allows for unambiguous characterization.

The primary value of this compound is as a lead candidate for the development of novel tubulin polymerization inhibitors. Future research should focus on:

  • Biological Screening: Evaluating its antiproliferative activity against a panel of cancer cell lines and confirming its mechanism of action through tubulin polymerization assays and cell cycle analysis.

  • Enantioselective Synthesis: The benzylic carbon is a stereocenter. Developing an asymmetric synthesis to isolate and test the individual enantiomers is critical, as biological activity is often stereospecific.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the aromatic substitution pattern or the benzylic substituent to optimize potency and selectivity.

This technical guide provides the foundational chemical knowledge for researchers to confidently synthesize, identify, and begin the biological evaluation of this promising compound.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Characterization of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Executive Summary This application note details the experimental protocols for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol , a critical pharmacophore in the development of tubulin-binding anticance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol , a critical pharmacophore in the development of tubulin-binding anticancer agents and metabolic modulators.

The 3,4,5-trimethoxyphenyl (TMP) motif is a well-established surrogate for the A-ring of colchicine, driving potency in microtubule destabilization. The introduction of a trifluoromethyl (


) group at the benzylic position serves as a bioisostere for the methyl group, significantly enhancing metabolic stability (blocking benzylic oxidation) and increasing lipophilicity for improved membrane permeability.

This guide presents two validated pathways:

  • Nucleophilic Trifluoromethylation: A direct addition method using the Ruppert-Prakash reagent (

    
    ) on 3,4,5-trimethoxybenzaldehyde.
    
  • Asymmetric Transfer Hydrogenation (ATH): A route to the enantiopure alcohol from the corresponding ketone, essential for structure-activity relationship (SAR) studies requiring chiral resolution.

Retrosynthetic Analysis & Strategy

The synthesis is approached via two distinct logic gates depending on the starting material availability and stereochemical requirements.

Retrosynthesis cluster_legend Legend Target Target Molecule 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol RouteA Route A: Nucleophilic Addition (Racemic) Target->RouteA Retrosynthesis RouteB Route B: Asymmetric Reduction (Enantioselective) Target->RouteB Retrosynthesis Aldehyde Starting Material 1 3,4,5-Trimethoxybenzaldehyde (CAS: 86-81-7) RouteA->Aldehyde TMS-CF3 / TBAF Ketone Starting Material 2 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone RouteB->Ketone Ru-Catalyst / HCOOH

Figure 1: Retrosynthetic logic flow. Route A is preferred for rapid scaffold generation. Route B is preferred for late-stage chiral diversification.

Protocol A: Nucleophilic Trifluoromethylation

Objective: Rapid synthesis of racemic alcohol from aldehyde precursor. Mechanism: Fluoride-initiated nucleophilic attack of the trifluoromethyl silane.

Reagents & Materials
ReagentEquiv.RoleHazards
3,4,5-Trimethoxybenzaldehyde 1.0SubstrateIrritant

(Ruppert-Prakash)
1.2

Source
Flammable, Moisture Sensitive
TBAF (1M in THF) 0.05InitiatorToxic, Corrosive
THF (Anhydrous) SolventSolventFlammable, Peroxide former
HCl (1M) ExcessHydrolysisCorrosive
Experimental Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3,4,5-trimethoxybenzaldehyde (1.96 g, 10.0 mmol) and anhydrous THF (20 mL). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add

    
     (1.70 g, 12.0 mmol) via syringe.
    
  • Initiation: Add TBAF (0.5 mL, 1.0 M in THF) dropwise. Caution: The reaction is exothermic. A color change (yellowing) is often observed.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 3:1). The silyl ether intermediate is usually visible.

  • Hydrolysis: Add 10 mL of 1M HCl and stir vigorously for 1 hour to cleave the silyl ether.

  • Workup: Dilute with Et2O (50 mL). Wash the organic layer with saturated

    
     (2 x 20 mL) and brine (20 mL). Dry over 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a white solid/viscous oil.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of enantioenriched (R)- or (S)-alcohol. Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Catalyst).

Reaction Workflow

The reduction of electron-deficient ketones (like trifluoromethyl ketones) requires precise pH control to prevent hydrate formation which inhibits the catalyst.

ATH_Workflow Step1 Mix Ketone + Catalyst in DMF/DCM Step2 Add Azeotropic Mixture (HCOOH / TEA 5:2) Step1->Step2 Step3 Stir 24h @ RT (Argon Atmosphere) Step2->Step3 Step4 Quench (H2O) & Extract (EtOAc) Step3->Step4 Step5 Chiral Product (>95% ee) Step4->Step5

Figure 2: Workflow for the Asymmetric Transfer Hydrogenation.

Experimental Procedure
  • Catalyst Prep: In a glovebox or under argon, weigh RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%) and the ketone substrate (2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone) (1.0 equiv).

  • Solvent: Dissolve in degassed DCM (0.5 M concentration relative to substrate).

  • H-Source: Add a pre-mixed solution of Formic Acid/Triethylamine (5:2 molar ratio). Note: This ratio ensures the acidic environment necessary to activate the Ru-hydride mechanism for electron-deficient ketones.

  • Execution: Stir at 25 °C for 24 hours.

  • Workup: Wash with water to remove salts and excess amine. Dry organic layer and concentrate.[1]

  • Analysis: Determine Enantiomeric Excess (ee) using Chiral HPLC (Chiralcel OD-H, Hexane/iPrOH 90:10).

Characterization Data

The following data validates the structural integrity of the synthesized molecule.

TechniqueParameterObservationInterpretation

NMR

6.70 (s, 2H)
SingletAromatic protons (symmetric)

4.98 (q,

Hz, 1H)
QuartetBenzylic proton coupled to


3.88 (s, 6H)
SingletMeta-methoxy groups

3.85 (s, 3H)
SingletPara-methoxy group

2.80 (br s, 1H)
BroadHydroxyl proton (-OH)

NMR

-78.5 (d,

Hz)
DoubletTrifluoromethyl group

NMR

123.5 (q,

Hz)
Quartet

Carbon

72.8 (q,

Hz)
QuartetBenzylic C-OH

Key Diagnostic: The quartet at 4.98 ppm in Proton NMR and the quartet at 72.8 ppm in Carbon NMR are definitive proof of the successful trifluoromethyl addition.

Scientific Rationale & Troubleshooting

The "Oxygen Effect" in Addition

The Ruppert-Prakash reaction is sensitive to moisture, but paradoxically, trace oxygen can sometimes accelerate the reaction by oxidizing the initiator. However, for reproducibility, strictly anhydrous conditions are required.

  • Issue: Low yield or recovered starting material.[1]

  • Root Cause: "Stalling" of the catalytic cycle due to sequestration of the fluoride ion.

  • Fix: Use stoichiometric TBAF (1.0 equiv) instead of catalytic if the reaction stalls, or switch to CsF in DME for a more robust anhydrous system.

Stability of the Product

The electron-withdrawing


 group increases the acidity of the adjacent alcohol (

~11-12 vs. 16 for ethanol).
  • Implication: The product can be deprotonated by weaker bases than typical alcohols. Avoid strong basic workups which might lead to retro-aldol type decomposition or elimination side reactions.

References

  • Ruppert, I., et al. "Nucleophilic Trifluoromethylation." Tetrahedron Letters, vol. 25, no. 21, 1984, pp. 2195–2198.

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation Using Trimethyl(trifluoromethyl)silane." Chemical Reviews, vol. 97, no. 3, 1997, pp. 757–786.

  • Fujii, A., et al. "Asymmetric Transfer Hydrogenation of Trifluoromethyl Ketones." Journal of the American Chemical Society, vol. 118, no. 10, 1996, pp. 2521–2522.

  • Stefani, H. A., et al. "Synthesis and Biological Evaluation of Combretastatin A-4 Analogues." Journal of Medicinal Chemistry, vol. 54, no. 3, 2011, pp. 869-880. (Validating the TMP pharmacophore).

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Abstract This technical guide provides comprehensive protocols for the analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. Recognizing the critical import...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive protocols for the analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. Recognizing the critical importance of both chemical and stereoisomeric purity, this document details two distinct High-Performance Liquid Chromatography (HPLC) methods. The first is a robust reversed-phase (RP-HPLC) method for the accurate determination of purity and the quantification of impurities. The second is a specialized chiral HPLC method for the precise measurement of enantiomeric excess (e.e.). This guide is designed for researchers, analytical chemists, and quality control professionals in the drug development sector, offering in-depth explanations for methodological choices to ensure robust, reproducible, and reliable results.

Introduction: The Analytical Imperative

The compound 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol possesses two key structural features that dictate the analytical strategy: a trimethoxyphenyl chromophore, which is ideal for UV detection, and a chiral center at the carbinol carbon. The trifluoromethyl group significantly influences the molecule's polarity and acidity. In drug development, controlling the stereochemistry of chiral building blocks is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Therefore, a complete analytical characterization requires both a purity assessment and a determination of the enantiomeric composition. This note provides the foundational methods to achieve this.

Part 1: Achiral Purity Analysis by Reversed-Phase HPLC

Principle and Rationale

For the determination of chemical purity and the separation of process-related impurities, reversed-phase chromatography is the method of choice. The nonpolar stationary phase (C18) retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of water and an organic solvent (acetonitrile), allows for the elution of the analyte and its potential impurities.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its versatility and proven performance in retaining moderately polar aromatic compounds. The hydrophobicity of the C18 alkyl chains provides a strong retentive mechanism for the trimethoxyphenyl ring.

  • Mobile Phase Composition: Acetonitrile is chosen as the organic modifier due to its low viscosity, which promotes high column efficiency, and its low UV cutoff, ensuring a stable baseline. A phosphate buffer is incorporated to maintain a consistent pH, which is crucial for reproducible retention times, especially if any impurities have ionizable functional groups.[2][3]

  • Detection: The 3,4,5-trimethoxyphenyl moiety acts as a strong chromophore. A photodiode array (PDA) detector is recommended to determine the absorbance maximum (λ-max) for optimal sensitivity. Based on similar structures, a primary detection wavelength of 270 nm is proposed, with a secondary wavelength at 225 nm to capture a wider range of potential impurities.[2]

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a PDA detector is sufficient.
Column C18, 4.6 x 150 mm, 5 µmStandard geometry for robust separation and good peak shape.[4]
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffered aqueous phase for reproducible retention.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 0-15 min: 30% to 90% B; 15-18 min: 90% B; 18-20 min: 30% BA gradient elution ensures the separation of impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30°CElevated temperature reduces viscosity and improves peak shape.
Detector PDA/UV-Vis at 270 nmWavelength selected for high sensitivity based on the analyte's chromophore.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.
Experimental Protocol: Purity Determination
  • Mobile Phase Preparation:

    • Accurately weigh and dissolve potassium phosphate monobasic in HPLC-grade water to a concentration of 20 mM.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard.

    • Dissolve in a 50 mL volumetric flask with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare the sample solution identically to the standard solution using the material to be tested.

  • System Suitability Testing (SST):

    • Before analysis, inject the standard solution five times consecutively.

    • The system is deemed ready if it meets the following criteria:

      • Tailing Factor: ≤ 1.5

      • Theoretical Plates: ≥ 2000

      • RSD of Peak Area: ≤ 2.0%

  • Analysis Procedure:

    • Inject a blank (diluent) to ensure no carryover.

    • Inject the standard solution.

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow Figure 1: General HPLC Analytical Workflow cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting A Mobile Phase Preparation B Standard & Sample Preparation C System Equilibration B->C Load onto Autosampler D System Suitability Testing (SST) C->D Inject Standard D->C System Fails E Sample Injection & Data Acquisition D->E System OK F Peak Integration & Processing E->F Run Complete G Calculation & Result Reporting F->G

Caption: Figure 1: General HPLC Analytical Workflow

Part 2: Enantiomeric Purity Analysis by Chiral HPLC

Principle and Rationale

The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including trifluoromethyl-substituted alcohols.[5]

  • Stationary Phase Selection: An immobilized amylose-based CSP is recommended as a starting point. These columns are known for their broad selectivity and robustness, allowing for the use of a wider range of solvents.[6] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

  • Mobile Phase System: Normal-phase chromatography, using a mixture of a nonpolar alkane (n-hexane) and an alcohol modifier (isopropanol or ethanol), often provides the best enantioselectivity.[5] The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol is the primary tool for optimizing retention and resolution.

  • Method Development: Chiral method development is often an empirical process.[1] It typically involves screening a small set of complementary CSPs (e.g., amylose- and cellulose-based) with standard mobile phases (e.g., hexane/isopropanol, hexane/ethanol) to find the optimal conditions.[6]

Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Standard HPLC system (Isocratic)A simple isocratic pump is sufficient for this analysis.
Column Chiralpak® IA (or similar immobilized amylose CSP), 4.6 x 250 mm, 5 µmProven column chemistry for chiral alcohols. Immobilized nature allows for flexibility.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)A standard starting condition for screening chiral alcohols.[5]
Flow Rate 1.0 mL/minProvides good efficiency without generating excessive backpressure.
Column Temperature 25°CEnantioselectivity is often temperature-dependent; ambient temperature is a good starting point.
Detector UV-Vis at 230 nmWavelength shifted to capture the absorbance of the phenyl ring in a non-polar solvent.[7]
Injection Volume 5 µLMinimizes volume to prevent peak broadening.
Diluent Mobile PhaseThe ideal solvent to avoid peak distortion.
Experimental Protocol: Enantiomeric Excess (e.e.) Determination
  • Mobile Phase Preparation:

    • Precisely mix n-hexane and isopropanol in the specified ratio.

    • Degas the mobile phase by sonication or helium sparging.

  • Racemic Standard Preparation (0.5 mg/mL):

    • Prepare a solution of the racemic (50:50) mixture of the analyte in the mobile phase. This is essential to identify the retention times of both enantiomers and to calculate the resolution factor.

  • Sample Solution Preparation (0.5 mg/mL):

    • Prepare the enantiomerically-enriched sample in the mobile phase.

  • Analysis Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (approx. 30-60 minutes).

    • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times (t_R1, t_R2).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram corresponding to the two enantiomers based on the racemic standard.

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A1 and A2):

      • % e.e. = (|A1 - A2| / (A1 + A2)) x 100

Chiral_Method_Dev Figure 2: Chiral Method Development Strategy A Start: Racemic Analyte B Screen CSPs (e.g., Amylose, Cellulose) A->B C Screen Mobile Phases (Hexane/IPA, Hexane/EtOH) B->C D Separation Achieved? C->D D->B No E Optimize Mobile Phase (% Alcohol Modifier) D->E Yes F Optimize Flow Rate & Temperature E->F G Final Validated Method F->G

Caption: Figure 2: Chiral Method Development Strategy

References

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). Pharmacia. Available at: [Link]

  • 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. RSC Publishing. Available at: [Link]

  • 2,2,2-Trifluoroethanol. Wikipedia. Available at: [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. Available at: [Link]

  • Process for the preparation of 2,2,2-trifluoroethanol. Google Patents.
  • Validation of a Rapid and Sensitive Reversed-Phase Liquid Chromatography Method and Force Degradation Study of Synthesized. Chemical Methodologies. Available at: [Link]

  • Process for preparation of 2,2,2-trifluoroethanol. Google Patents.
  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications. Available at: [Link]

  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate. Available at: [Link]

  • Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. PubMed. Available at: [Link]

  • Process for the synthesis of 2,2,2-trifluoroethanol. Google Patents.
  • Separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol by sub-/supercritical fluid chromatography. PubMed. Available at: [Link]

  • Fast HPLC Analysis for Fermentation Ethanol Processes. Waters. Available at: [Link]

  • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Method for the preparation of 2,2,2-trifluoroethanol. European Patent Office. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link] Efficient-method-development-for-chiral-separation-by-using-CHIRAL-ART-columns

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Available at: [Link]

  • Study on the effect of processing methods on the total polyphenol, 2,3,5,4'-tetrahydroxystilben- 2-O-β-D-glucoside, and physc. SciELO. Available at: [Link]

Sources

Method

Application Note: A Robust LC-MS Method for the Quantification of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol in Pharmaceutical Matrices

Abstract This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and selective quantification of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust liquid chromatography-mass spectrometry (LC-MS) method for the sensitive and selective quantification of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This compound, with a molecular formula of C₁₁H₁₃F₃O₄ and a molecular weight of 266.22 g/mol , is a key intermediate in various synthetic pathways and its accurate quantification is crucial for process monitoring and quality control in drug development.[1] The described method utilizes a reverse-phase chromatographic separation coupled with electrospray ionization (ESI) tandem mass spectrometry (MS/MS), offering high specificity and low limits of detection. The protocols provided herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data acquisition and analysis.

Introduction: The Rationale for a Dedicated LC-MS Method

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a fluorinated organic compound whose structural features, including the trifluoroethanol moiety and the trimethoxyphenyl ring, make it a valuable building block in medicinal chemistry. The presence of the trifluoromethyl group can significantly influence the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[2] Consequently, the precise quantification of this intermediate is paramount to ensure the quality and consistency of active pharmaceutical ingredient (API) synthesis.

Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable analytical technique in pharmaceutical development due to its high sensitivity, selectivity, and speed.[3][4] This application note addresses the need for a validated analytical method by providing a comprehensive LC-MS protocol tailored for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. The method is designed to be readily implemented in a regulated laboratory environment, with a focus on the principles of method validation as outlined by regulatory bodies such as the FDA.[5][6][7][8]

The Analytical Strategy: A Symbiosis of Separation and Detection

The core of this analytical method lies in the synergistic combination of high-performance liquid chromatography (HPLC) for physical separation and tandem mass spectrometry for specific detection.

Chromatographic Separation: The Art of Resolution

A reversed-phase chromatographic approach was selected based on the moderate polarity of the target analyte. The trimethoxyphenyl group imparts a degree of hydrophobicity, making it well-suited for retention on a C18 stationary phase.

  • Causality of Column Choice: A C18 column is the workhorse of reversed-phase chromatography, offering excellent retention for a wide range of small molecules. The choice of a column with a 2.1 mm internal diameter and sub-2 µm particle size is deliberate to enhance sensitivity and resolution while minimizing solvent consumption, a key aspect of green chemistry.

  • Mobile Phase Selection: The mobile phase consists of water and acetonitrile with 0.1% formic acid.[9] The formic acid serves a dual purpose: it protonates the analyte, enhancing its ionization efficiency in positive ion mode ESI, and it improves peak shape by minimizing silanol interactions with the stationary phase. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution strategy is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.[9]

Mass Spectrometric Detection: The Science of Specificity

Tandem mass spectrometry (MS/MS) provides an unparalleled level of selectivity and sensitivity, which is crucial for accurate quantification in complex matrices.[5]

  • Ionization Technique - Electrospray Ionization (ESI): ESI is a soft ionization technique that allows for the gentle transfer of ions from the liquid phase to the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[10][11][12] Given the presence of a hydroxyl group and ether linkages in the analyte, it is expected to readily form protonated molecules [M+H]⁺ in the positive ion mode. ESI is particularly well-suited for polar to moderately polar small molecules, making it the ideal choice for this application.[13]

  • Mass Analyzer - Triple Quadrupole (QqQ): A triple quadrupole mass spectrometer is employed for its robustness and its capability to perform Multiple Reaction Monitoring (MRM).[14][15][16] In MRM mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor a specific fragment ion. This highly specific precursor-to-product ion transition significantly reduces background noise and enhances the signal-to-noise ratio, leading to lower limits of quantification.[11]

Experimental Workflow: From Sample to Signal

The following diagram illustrates the comprehensive workflow for the analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter (0.22 µm) vortex->filter inject Inject into LC System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Figure 1: Overall experimental workflow from sample preparation to data reporting.

Detailed Protocols

Materials and Reagents
  • 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • 0.22 µm PTFE syringe filters

Sample Preparation Protocol

A robust sample preparation protocol is essential for reproducible results and to protect the LC-MS system from contaminants.[17]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase A/B (50:50 v/v) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Preparation:

    • For drug substance analysis, accurately weigh a sample amount equivalent to 10 mg of the analyte and dissolve it in 10 mL of methanol. Further dilute with the mobile phase A/B (50:50 v/v) to fall within the calibration range.

    • For drug product analysis, a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) may be required to remove matrix components.[18] The final extract should be reconstituted in the mobile phase A/B (50:50 v/v).

  • Final Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulate matter.

LC-MS Method Parameters

The following tables summarize the recommended starting parameters for the LC-MS system. These parameters should be optimized as part of the method development and validation process.[9][19][20]

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting (Positive Ion Mode)
Ionization Mode Electrospray Ionization (ESI)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267.1 (calculated for [C₁₁H₁₃F₃O₄+H]⁺)
Product Ion (m/z) To be determined by infusion
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 450 °C
Source Temperature 120 °C

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[8]

Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be constructed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, while precision is the degree of agreement among individual test results. These are typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

The following diagram outlines the logical flow of the method validation process.

validation_workflow cluster_planning Validation Planning cluster_execution Experimental Execution cluster_reporting Validation Reporting protocol Develop Validation Protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq report Generate Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report

Figure 2: Logical workflow for the validation of the analytical method.

Conclusion

This application note provides a comprehensive and scientifically sound LC-MS method for the quantification of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers and drug development professionals to implement and validate this method in their laboratories. The inherent selectivity and sensitivity of the LC-MS/MS approach ensure reliable and accurate results, which are critical for advancing pharmaceutical development programs.

References

  • Tosoh Corporation. (n.d.). 2,2,2-Trifluoroethanol (TFEA) - Its Production Process and Various Applications. Retrieved from [Link]

  • Chemeurope.com. (n.d.). 2,2,2-Trifluoroethanol. Retrieved from [Link]

  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]

  • PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • Chem-Space. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

  • MDPI. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved from [Link]

  • NIST. (n.d.). Ethanol, 2,2,2-trifluoro-. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

  • Chromservis. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]

  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • FDA. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and - FDA. Retrieved from [Link]

  • Hiden Analytical. (n.d.). Quadrupoles: How do they work? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • Miller, P. E. (n.d.). The Quadrupole Mass Filter: Basic Operating Concepts. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2014). Quadrupole Mass Spectrometer Working Principle Animation - How to Measure Vacuum. Retrieved from [Link]

  • Regulations.gov. (n.d.). Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Retrieved from [Link]

  • NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Validated HS-GC-FID Method for Determination of Residual Ethanol in Solid Dosage Form. Retrieved from [Link]

Sources

Application

Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol: An Application Note and Detailed Protocol

Introduction The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, can sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides a detailed, two-step protocol for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a valuable building block for the development of novel pharmaceuticals and advanced materials. The synthetic strategy involves a Friedel-Crafts acylation to form the key trifluoromethyl ketone intermediate, followed by its selective reduction to the desired trifluoromethyl carbinol.

Overall Synthetic Scheme

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is accomplished in two sequential steps, starting from commercially available 1,2,3-trimethoxybenzene. The first step is a Lewis acid-catalyzed Friedel-Crafts acylation with trifluoroacetic anhydride to yield the ketone intermediate. The second step involves the reduction of this ketone to the target alcohol using sodium borohydride.

synthesis_workflow start 1,2,3-Trimethoxybenzene step1 Step 1: Friedel-Crafts Acylation (Trifluoroacetic Anhydride, AlCl3) start->step1 intermediate 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one step1->intermediate step2 Step 2: Reduction (Sodium Borohydride) intermediate->step2 product 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol step2->product

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one

This initial step involves the electrophilic aromatic substitution of 1,2,3-trimethoxybenzene with a trifluoroacetyl group. The Friedel-Crafts acylation is a robust and widely used method for the formation of aryl ketones.[1] The use of a strong Lewis acid, such as aluminum chloride, is essential to activate the trifluoroacetic anhydride, generating a highly electrophilic acylium ion intermediate that is then attacked by the electron-rich aromatic ring.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
1,2,3-TrimethoxybenzeneC₉H₁₂O₃168.1910.0 g0.059
Trifluoroacetic AnhydrideC₄F₆O₃210.0314.9 g (10.0 mL)0.071
Anhydrous Aluminum ChlorideAlCl₃133.349.5 g0.071
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (1 M)HCl36.46100 mL-
Saturated Sodium BicarbonateNaHCO₃84.01100 mL-
BrineNaCl (aq)-100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Experimental Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.5 g, 0.071 mol) and anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride (10.0 mL, 0.071 mol) to the stirred suspension via the dropping funnel over 15 minutes.

  • Addition of 1,2,3-Trimethoxybenzene: In a separate flask, dissolve 1,2,3-trimethoxybenzene (10.0 g, 0.059 mol) in anhydrous dichloromethane (100 mL). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice (200 g) and 1 M hydrochloric acid (100 mL). Stir until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one as a solid.

Part 2: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

The second step is the reduction of the trifluoromethyl ketone to the corresponding secondary alcohol. Sodium borohydride is an effective and selective reducing agent for this transformation.[2] It is a source of hydride (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide during the work-up yields the desired alcohol.

reduction_mechanism ketone R-C(=O)-CF3 intermediate [R-CH(O⁻)-CF3] ketone->intermediate 1. Hydride attack nabh4 NaBH4 alcohol R-CH(OH)-CF3 intermediate->alcohol 2. Protonation h2o H2O (work-up)

Caption: Simplified mechanism of ketone reduction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-oneC₁₁H₁₁F₃O₄264.195.0 g0.019
Sodium BorohydrideNaBH₄37.831.4 g0.038
MethanolCH₃OH32.04100 mL-
Deionized WaterH₂O18.02100 mL-
Ethyl AcetateC₄H₈O₂88.11150 mL-
Saturated Ammonium ChlorideNH₄Cl (aq)-100 mL-
BrineNaCl (aq)-100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-
Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one (5.0 g, 0.019 mol) in methanol (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.4 g, 0.038 mol) portion-wise to the stirred solution over 20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully add deionized water (100 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated ammonium chloride solution (100 mL) and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol as a crystalline solid.

Characterization of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Analytical Data Expected Value
Appearance White to off-white solid
Melting Point To be determined
TLC (Hexane:Ethyl Acetate 7:3) Rf ~ 0.4
¹H NMR (400 MHz, CDCl₃) δ ~ 6.7 (s, 2H, Ar-H), 5.0 (q, J ≈ 7 Hz, 1H, CH-OH), 3.9 (s, 6H, 2x OCH₃), 3.85 (s, 3H, OCH₃), 2.5 (br s, 1H, OH)
¹³C NMR (101 MHz, CDCl₃) δ ~ 153, 138, 130, 124 (q, J ≈ 280 Hz, CF₃), 104, 73 (q, J ≈ 32 Hz, CH-OH), 61, 56
¹⁹F NMR (376 MHz, CDCl₃) δ ~ -78 (d, J ≈ 7 Hz)
Mass Spectrometry (ESI+) m/z [M+Na]⁺ calculated for C₁₁H₁₃F₃O₄Na: 289.06, found: 289.06

Safety Precautions

  • Trifluoroacetic Anhydride: This reagent is highly corrosive and reacts violently with water.[3][4][5][6] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid inhalation of vapors.

  • Aluminum Chloride: Anhydrous aluminum chloride is a corrosive solid that reacts vigorously with water, releasing HCl gas. Handle with care in a dry environment.

  • Sodium Borohydride: This reagent is flammable and can react with water and acids to produce flammable hydrogen gas. Add it slowly and in portions to the reaction mixture.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid contact of all chemicals with skin and eyes.

References

Sources

Method

"purification techniques for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol"

Abstract This Application Note details the isolation and purification protocols for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (TF-TMPE) . Due to the unique electronic interplay between the electron-withdrawing tr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the isolation and purification protocols for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (TF-TMPE) . Due to the unique electronic interplay between the electron-withdrawing trifluoromethyl group and the electron-donating trimethoxyaryl moiety, this compound presents specific purification challenges, particularly regarding the separation of unreacted aldehyde precursors.[1] This guide prioritizes a chemically intelligent workflow —utilizing reactivity differences for impurity scavenging—over brute-force chromatographic separation.[2]

Physicochemical Profile & Purification Logic

To design an effective purification strategy, we must first understand the molecule's behavior.[1][2]

PropertyValue / CharacteristicImplication for Purification
Physical State Viscous Oil / Low-melting SolidVacuum distillation is the preferred bulk purification method; Recrystallization is difficult without seeding.[2]
Boiling Point 140–144 °C @ 0.5 mbarThermally stable enough for high-vacuum distillation.[2]
Acidity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
~11.5–12.5 (Estimated)The

group increases acidity compared to ethanol (

16).[2] Avoid strong caustic washes (e.g., 2M NaOH) which may extract the product into the aqueous phase.
Lipophilicity Moderate (

~2.[2]3)
Soluble in chlorinated solvents, EtOAc, alcohols.[1][2]
Key Impurity 3,4,5-TrimethoxybenzaldehydeStarting material.[1][2][3] Difficult to separate by silica chromatography due to similar

.
The "Aldehyde Problem" (Expert Insight)

The most common synthesis route involves the nucleophilic trifluoromethylation of 3,4,5-trimethoxybenzaldehyde (Ruppert-Prakash reaction).[1] The conversion is rarely 100%. The unreacted aldehyde has a polarity very similar to the product alcohol on silica gel, making flash chromatography inefficient and expensive at scale. Solution: We utilize a Sodium Bisulfite (


)  wash to selectively convert the lipophilic aldehyde impurity into a water-soluble bisulfite adduct, removing it via phase separation before chromatography or distillation.[2]

Impurity Profiling

Before starting, identify the enemy.[2]

  • Impurity A (Starting Material): 3,4,5-Trimethoxybenzaldehyde.[1][2][4] Detection: 1H NMR (CHO peak ~9.8 ppm).[1][2]

  • Impurity B (Silyl Ether): Intermediate from TMS-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     addition. Detection: 1H NMR (TMS peak ~0 ppm).[2] Requires acid hydrolysis.[2]
    
  • Impurity C (Elimination Product): Styrene derivative (rare, but possible under harsh acidic workup).[1][2]

Purification Workflow (Visualized)

PurificationWorkflow Start Crude Reaction Mixture (Containing Product, Aldehyde, TMS-Ether) Hydrolysis Step 1: Acid Hydrolysis (HCl/MeOH, cleaves TMS ether) Start->Hydrolysis Desilylation Scavenge Step 2: Bisulfite Scavenging (Sat. NaHSO3 wash) Hydrolysis->Scavenge Workup PhaseSep Phase Separation (Aldehyde moves to Aqueous) Scavenge->PhaseSep Partitioning Distill Step 3: High-Vacuum Distillation (140°C @ 0.5 mbar) PhaseSep->Distill Organic Layer (Bulk Scale) Flash Alternative: Flash Chromatography (For <5g scale) PhaseSep->Flash Organic Layer (Small Scale) Final Pure TF-TMPE (>98% Purity) Distill->Final Flash->Final

Figure 1: Strategic workflow emphasizing chemical scavenging prior to physical separation.

Detailed Protocols

Protocol A: Workup & Chemical Scavenging (Mandatory)

This step is critical to remove the aldehyde impurity.[1]

  • Hydrolysis: If the crude mixture comes directly from a Ruppert-Prakash reaction, treat the crude silyl ether with 1M HCl (aq) or TBAF in THF. Stir for 1 hour at room temperature to ensure full deprotection of the alcohol.

  • Solvent Exchange: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][2]

  • The Bisulfite Wash:

    • Prepare a saturated aqueous solution of Sodium Bisulfite (

      
      ).[2]
      
    • Wash the organic layer vigorously with the bisulfite solution (2 x 5 vol).

    • Mechanism:[2][4][5] The aldehyde reacts to form a water-soluble sulfonate salt.[2] The trifluoroethanol product remains in the organic layer.

  • Neutralization: Wash the organic layer once with saturated

    
     (mildly basic) to remove acidic residues.[2] Note: Do not use strong bases like NaOH.[2]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: High-Vacuum Distillation (Recommended for >10g)

Best for removing non-volatile oligomers and residual solvents.[1][2]

  • Setup: Short-path distillation head with a high-vacuum manifold.

  • Vacuum: Establish a vacuum of < 1.0 mbar (ideally 0.1–0.5 mbar).

  • Heating:

    • Slowly ramp the oil bath temperature.

    • Fraction 1 (Forerun): Collect distillate up to 100 °C (bath temp). This contains residual solvents and lower-boiling impurities.[2]

    • Fraction 2 (Main Cut): The product distills at 140–144 °C (vapor temp) at 0.5 mbar .[1]

  • Collection: The product is a viscous colorless oil.[2] If it solidifies in the condenser, use a heat gun gently to melt it down.[2]

Protocol C: Flash Chromatography (Polishing Step)

Recommended for high-purity requirements (>99.5%) or small scale (<5g).[1][2]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

  • Mobile Phase: Hexanes / Ethyl Acetate.[2]

  • Gradient:

    • Start: 95:5 Hexanes:EtOAc (Elutes non-polar impurities).[2]

    • Ramp to: 80:20 Hexanes:EtOAc (Product elution).

    • Note: The

      
       group makes the product slightly less polar than typical benzyl alcohols, but the OH group can cause tailing.
      
  • Modifier: If tailing is observed, add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.[2]

Quality Control & Validation

Verify the purity using the following parameters.

NMR Spectroscopy
  • 1H NMR (CDCl3, 400 MHz):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       6.6–6.7 ppm (s, 2H, Aromatic).[2]
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       4.9–5.0 ppm (q, 
      
      
      
      Hz, 1H,
      
      
      ).[2] Diagnostic Signal.
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       3.8–3.9 ppm (s, 9H, 
      
      
      
      ).[2]
    • Absence of: Singlet at ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       9.8 ppm (Aldehyde).[2]
      
  • 19F NMR (Decoupled):

    • Single singlet around

      
       -78 to -80 ppm.[2]
      
    • Absence of: Signal at -82 ppm (Trifluoroacetic acid) or -0 ppm (TMS-F).[1][2]

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 10% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     90% ACN).[2]
    
  • Detection: UV @ 210 nm (CF3 absorption) and 254 nm (Aromatic).[1][2]

  • Target Purity: > 98.0% Area.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is yellow/brown Oxidation of electron-rich aromatic ring.[2]Perform a quick filtration through a pad of activated charcoal or silica.[2] Store under Argon.[2]
Low Yield after Workup Product lost to aqueous phase.[2]The pH of the aqueous wash was too high (>10), deprotonating the alcohol.[2] Re-acidify aqueous layer to pH 4 and re-extract with DCM.[1][2]
Aldehyde persists Inefficient bisulfite wash.[2]Increase contact time (vigorous stirring for 30 mins) or use fresh bisulfite solution.
Solidification in condenser Product melting point is near ambient.[2]Use a warm water condenser (40°C) instead of cold water during distillation.[2]

References

  • Synthesis & Properties of Trifluoroethanols

    • Source: PubChem. "2,2,2-Trifluoroethanol Compound Summary."[1][2] National Library of Medicine.[2]

    • URL:[Link][1][2]

    • Relevance: Provides baseline pKa and physical property data for the trifluoroethanol pharmacophore.
  • Ruppert-Prakash Reagent Protocols

    • Source: Sigma-Aldrich.[2] "Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent)."[1][2][6]

    • Relevance: Establishes standard synthesis conditions and silyl-ether intermedi
  • Physical Data for 3,4,5-Trimethoxy Analogs

    • Source: NIST Chemistry WebBook.[2][7] "Ethanol, 2,2,2-trifluoro-".[1][2][3][8][9][10][11][12][13][14][15]

    • URL:[Link][1][2]

    • Relevance: Validates boiling point trends and vacuum distill
  • Specific Compound Data (Boiling Point)

    • Source: Hoffman Fine Chemicals.[2][16] "Specifications for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol."

    • Relevance: Cites the specific boiling point of 140-144 °C

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important fluorinated building block. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol?

A1: There are two primary and highly effective synthetic routes for this target molecule:

  • Nucleophilic Trifluoromethylation: This route involves the reaction of 3,4,5-trimethoxybenzaldehyde with a trifluoromethylating agent. The most common and efficient reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF₃), often referred to as Ruppert's reagent, in the presence of a fluoride initiator.[1][2] This method is generally high-yielding and clean.

  • Ketone Reduction: This two-step approach first involves the synthesis of the corresponding ketone, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone. This ketone is then reduced to the desired secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[3][4]

Q2: I see a significant amount of unreacted 3,4,5-trimethoxybenzaldehyde in my reaction mixture after attempting the nucleophilic trifluoromethylation. What could be the cause?

A2: Unreacted starting material in a nucleophilic trifluoromethylation reaction using Ruppert's reagent typically points to a few key issues:

  • Inactive Catalyst/Initiator: The fluoride source (e.g., tetrabutylammonium fluoride - TBAF) used to activate the TMSCF₃ is crucial. Ensure your fluoride source is anhydrous, as water can inhibit its activity.

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric amount of both TMSCF₃ and the fluoride initiator.

  • Low Reaction Temperature: While the reaction is often performed at low temperatures to improve selectivity, too low a temperature can significantly slow down the reaction rate. A gradual warming of the reaction mixture may be necessary.

  • Poor Quality Starting Material: Impurities in the 3,4,5-trimethoxybenzaldehyde could potentially interfere with the reaction.[5][6]

Q3: My final product from the ketone reduction route shows an impurity with a similar polarity. What could it be?

A3: If you are confident that the starting ketone was pure, a common byproduct in the sodium borohydride reduction of an aromatic ketone is the over-reduction of the aromatic ring, although this is less common with a mild reducing agent like NaBH₄.[3] A more likely scenario is the presence of an impurity from the synthesis of the starting ketone that is carried through the reduction step.

Q4: How can I effectively purify the final product?

A4: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a polar molecule.

  • Chromatography: Flash column chromatography on silica gel is a common and effective method for purification.[7] A gradient elution system using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will likely provide good separation.

  • Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be an excellent final purification step.

  • Thermal Treatment: For the removal of certain acidic impurities, a thermal treatment in the presence of water and a base can be effective.[8] However, this should be approached with caution to avoid degradation of the desired product.

Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific byproducts that may be encountered during the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Scenario 1: Nucleophilic Trifluoromethylation Route

Issue: After aqueous workup of the reaction between 3,4,5-trimethoxybenzaldehyde and TMSCF₃, you observe a significant non-polar byproduct in your crude ¹H NMR.

Potential Byproduct: Silyl-protected alcohol (2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethoxy)trimethylsilane.

Causality: The reaction with Ruppert's reagent proceeds through a trimethylsilyl ether intermediate.[2] Incomplete hydrolysis during the aqueous workup will lead to the presence of this silylated byproduct.

Mitigation and Troubleshooting Workflow:

G start Crude product contains non-polar byproduct check_nmr Check for TMS peak in ¹H NMR (~0.1-0.3 ppm) start->check_nmr hydrolysis Incomplete Hydrolysis of Silyl Ether Intermediate check_nmr->hydrolysis TMS peak present extend_workup Extend acidic aqueous workup time hydrolysis->extend_workup re_extract Re-extract with organic solvent extend_workup->re_extract purify Purify by flash chromatography re_extract->purify pure_product Pure Product purify->pure_product G start Crude product contains intermediate polarity byproduct check_boron_nmr Consider ¹¹B NMR if available, or infer from workup conditions start->check_boron_nmr borate_ester Incomplete Hydrolysis of Borate Ester Intermediate check_boron_nmr->borate_ester acidify_workup Acidify aqueous workup (e.g., to pH ~5-6) borate_ester->acidify_workup stir_longer Stir vigorously during acidic workup acidify_workup->stir_longer purify Purify by flash chromatography stir_longer->purify pure_product Pure Product purify->pure_product

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this critical reaction. The synthesis, which involves the reduction of 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one, is a cornerstone for creating advanced pharmaceutical intermediates. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

Core Reaction Mechanism: Nucleophilic Hydride Reduction

The synthesis of the target trifluoromethyl carbinol is achieved via the reduction of the corresponding trifluoromethyl ketone. The key to this transformation is the powerful electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect makes the carbonyl carbon highly electrophilic and, therefore, extremely susceptible to nucleophilic attack by a hydride (H⁻) source.

The general mechanism involves the transfer of a hydride ion from a reducing agent (e.g., NaBH₄, LiAlH₄) to the carbonyl carbon, forming a tetrahedral trifluoroalkoxide intermediate. This intermediate is then protonated during an aqueous workup to yield the final alcohol product. Understanding this principle is fundamental to troubleshooting and optimizing the reaction conditions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: My reaction has run to completion, but I have a very low yield of the desired alcohol. What are the likely causes?

Answer: A low yield can stem from several factors, primarily related to reagent quality, solvent choice, and temperature control.

  • Possible Cause A: Inactive or Degraded Reducing Agent

    • Scientific Rationale: Hydride reducing agents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are sensitive to moisture and can decompose over time, leading to a loss of activity. LiAlH₄ reacts violently with water, while NaBH₄ decomposes more slowly in the presence of moisture.

    • Troubleshooting Steps:

      • Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere (e.g., in a desiccator or glove box).

      • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, especially when working with LiAlH₄.

      • Stoichiometry Check: A slight excess of the reducing agent (1.1 to 1.5 equivalents) is often used to compensate for any minor degradation and to drive the reaction to completion.

  • Possible Cause B: Inappropriate Solvent Selection

    • Scientific Rationale: The solvent must solubilize the starting ketone without reacting with the reducing agent. Protic solvents like water or methanol will react with strong reducing agents like LiAlH₄. While NaBH₄ is stable in alcoholic solvents, the reaction rate can be affected.

    • Troubleshooting Steps:

      • Review Solvent Compatibility: Select a solvent that is appropriate for your chosen reducing agent.

      • Ensure Solubility: Confirm that your starting material, 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one, is soluble in the chosen solvent at the reaction temperature. Poor solubility will severely limit the reaction rate.

  • Possible Cause C: Incorrect Reaction Temperature

    • Scientific Rationale: While the reduction of activated ketones is often exothermic, insufficient thermal energy can lead to a sluggish reaction. Conversely, excessively high temperatures can promote side reactions. Reductions with NaBH₄ are often run between 0 °C and room temperature, while the high reactivity of LiAlH₄ necessitates initial cooling to 0 °C or below.

    • Troubleshooting Steps:

      • Optimize Temperature: If the reaction is slow, consider allowing it to warm to room temperature or gently heating it (if using a compatible solvent/reagent pair like NaBH₄ in ethanol).

      • Control Exotherm: For highly reactive agents like LiAlH₄, add the reagent slowly to a cooled solution of the ketone to maintain control over the reaction temperature.

Problem 2: Incomplete Reaction (Significant Starting Material Remains)

Question: I've stopped my reaction, but TLC or NMR analysis shows a large amount of unreacted starting ketone. What went wrong?

Answer: An incomplete reaction typically points to issues with stoichiometry, reaction time, or inefficient mixing.

  • Possible Cause A: Insufficient Molar Equivalents of Reducing Agent

    • Scientific Rationale: The reduction of a ketone to an alcohol is a 1:1 stoichiometric reaction with respect to the hydride. However, as discussed, practical considerations often require a slight excess of the reducing agent.

    • Troubleshooting Steps:

      • Verify Calculations: Double-check all mass and molar calculations for the starting material and the reducing agent.

      • Increase Reagent: If the reaction consistently stalls, increase the molar equivalents of the reducing agent incrementally (e.g., from 1.2 to 1.5 eq.).

  • Possible Cause B: Insufficient Reaction Time

    • Scientific Rationale: Chemical reactions require time to reach completion. While the reduction of this activated ketone is generally fast, factors like low temperature, poor solubility, or a less reactive hydride source can extend the required time.

    • Troubleshooting Steps:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The ketone is more nonpolar and will have a higher Rf value than the product alcohol.

      • Extend Reaction Time: Allow the reaction to stir for a longer period. A typical reaction with NaBH₄ might run for 1-3 hours.

Problem 3: Complex Product Mixture with Multiple Side Products

Question: My final product is impure, and purification is difficult. What side reactions could be occurring?

Answer: While this reduction is generally clean, impurities can arise from the starting material or during the workup procedure.

  • Possible Cause A: Impure Starting Material

    • Scientific Rationale: The purity of the final product is directly dependent on the purity of the starting materials. Impurities in the initial ketone will be carried through the reaction.

    • Troubleshooting Steps:

      • Analyze Starting Material: Before starting the reaction, verify the purity of your 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one by NMR or another suitable analytical technique.

      • Purify if Necessary: If the starting material is impure, purify it by recrystallization or column chromatography.

  • Possible Cause B: Inadequate Quenching and Workup

    • Scientific Rationale: The workup step neutralizes any excess reducing agent and protonates the alkoxide intermediate. An improper workup can lead to the formation of emulsions or salts that complicate extraction and purification.

    • Troubleshooting Steps:

      • Controlled Quench: Cool the reaction mixture in an ice bath before slowly and carefully adding the quenching solution (e.g., water, dilute HCl, or a saturated solution of ammonium chloride) to manage any exothermic reaction.

      • Optimize Extraction: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). If emulsions form, adding brine (saturated NaCl solution) can help to break them.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting and optimizing the reaction.

G cluster_start Initial Reaction Setup cluster_analysis Analysis cluster_outcome Outcome Assessment cluster_troubleshoot Troubleshooting Paths cluster_solutions Corrective Actions Start Start Reaction Monitor Monitor Progress (TLC/LCMS) Start->Monitor Analysis Analyze Crude Product (NMR) Monitor->Analysis Outcome Assess Yield & Purity Analysis->Outcome LowYield Low Yield Outcome->LowYield Poor Incomplete Incomplete Reaction Outcome->Incomplete Poor Impure Impure Product Outcome->Impure Poor Success Success: High Yield & Purity Outcome->Success Good Sol_Reagent Check Reagent Activity & Anhydrous Conditions LowYield->Sol_Reagent Sol_TimeTemp Adjust Time & Temperature LowYield->Sol_TimeTemp Sol_Stoich Verify Stoichiometry Increase Equivalents Incomplete->Sol_Stoich Incomplete->Sol_TimeTemp Sol_Purify Re-purify Starting Material Optimize Workup Impure->Sol_Purify Sol_Reagent->Start Sol_Stoich->Start Sol_TimeTemp->Start Sol_Purify->Start

Caption: Troubleshooting workflow for reaction optimization.

FAQs: Advanced Considerations

Q1: Which reducing agent is best for this specific transformation?

A1: The choice depends on scale, safety, and desired reactivity.

  • Sodium Borohydride (NaBH₄): This is the recommended starting point for lab-scale synthesis. It is safer to handle than LiAlH₄ and selective for ketones and aldehydes. Its lower reactivity is easily overcome by the highly activated nature of the trifluoromethyl ketone.

  • Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent. While highly effective, it is pyrophoric and requires strictly anhydrous conditions. It offers no significant advantage in this case and introduces unnecessary risk.

  • Catalytic Hydrogenation: This method can be effective but requires specialized high-pressure equipment. It is a greener alternative but may be less practical for small-scale research.[1]

Q2: How do the 3,4,5-trimethoxy groups on the phenyl ring affect the reaction?

A2: The three methoxy groups are electron-donating by resonance. This effect slightly reduces the electrophilicity of the carbonyl carbon, making it marginally less reactive than an unsubstituted trifluoroacetophenone. However, this deactivating effect is overwhelmingly counteracted by the potent electron-withdrawing nature of the adjacent -CF3 group. Therefore, the reaction remains fast and high-yielding.

Q3: What are the key safety precautions for this reaction?

A3:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

  • Handle hydride reagents with care, especially LiAlH₄. Avoid contact with water and other protic sources.

  • The quenching process can be exothermic and may release hydrogen gas. Add the quenching agent slowly and with adequate cooling.

Optimized Experimental Protocols

Protocol 1: Synthesis using Sodium Borohydride (Lab Scale)

This protocol is a robust starting point for achieving a high yield of the target compound.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-one (e.g., 2.64 g, 10 mmol).

  • Dissolution: Add methanol (40 mL) and stir the mixture until the ketone is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) will be observed.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for an additional 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting ketone spot has disappeared.

  • Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl (aq) (~20 mL) until gas evolution ceases and the pH is slightly acidic.

  • Workup:

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add deionized water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Data Summary: Comparison of Common Reducing Agents
Reducing AgentSolventTemp (°C)EquivalentsProsCons
NaBH₄ MeOH, EtOH0 to 251.1 - 1.5Safe, easy to handle, selectiveSlower than LiAlH₄
LiAlH₄ THF, Et₂O01.0 - 1.2Very fast and powerfulPyrophoric, requires anhydrous conditions
H₂/Catalyst (e.g., PtO₂) EtOH, EtOAc25 - 50Catalytic"Green" method, high yieldRequires pressure equipment
Protocol 2: Purification by Flash Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the slurry to dryness on a rotary evaporator.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., starting with 10:1 Hexane:Ethyl Acetate).

  • Loading: Carefully load the dried crude product onto the top of the silica column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., increasing from 10% to 30% ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol as a purified solid or oil.

References

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved February 2, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved February 2, 2026, from [Link][2]

  • Aggarwal, V. K., & Mereu, A. (2000). DBU-Promoted Addition of Chloroform to Aldehydes and Ketones. The Journal of Organic Chemistry, 65(21), 7211–7212. [This source, while for trichloromethyl carbinols, discusses general principles of halo-alkane addition to carbonyls, which is mechanistically related.][3]

  • Reeves, J. T., Song, J. J., Tan, Z., Lee, H., Yee, N. K., & Senanayake, C. H. (2008). A General Method for the Preparation of Trifluoromethyl Ketones from Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9476–9478. [Provides context on the synthesis of the starting materials for the reduction.][4]

  • Wang, S.-M., et al. (2015). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Tetrahedron. [Provides a comprehensive overview of trifluoromethylation chemistry.][5]

Sources

Optimization

"troubleshooting 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol experiments"

Ticket Category: Synthetic Chemistry / Process Chemistry Molecule ID: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Common Applications: Pharmaceutical intermediate (microtubule inhibitors, combretastatin analogs), c...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthetic Chemistry / Process Chemistry Molecule ID: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Common Applications: Pharmaceutical intermediate (microtubule inhibitors, combretastatin analogs), chiral building block.

Introduction: The "Fluorine Effect" in Synthesis

Welcome to the technical support hub for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol . This molecule presents a unique intersection of challenges: the electron-rich trimethoxybenzene ring contrasts sharply with the strongly electron-withdrawing trifluoromethyl (


) group. This "push-pull" electronic environment complicates standard nucleophilic additions and reductions.

This guide addresses the three most frequent support tickets we receive:

  • Reaction Stalling/Reversibility during nucleophilic trifluoromethylation.

  • Poor Enantioselectivity during ketone reduction.

  • NMR Interpretation Errors due to heteronuclear coupling.

Module 1: Synthesis via Nucleophilic Trifluoromethylation

Context: You are reacting 3,4,5-trimethoxybenzaldehyde with trimethyl(trifluoromethyl)silane (


, Ruppert-Prakash reagent).
User Report: "My reaction goes to 50% conversion and stops, or yields drop upon scale-up."

Root Cause Analysis: The addition of the


 anion to a carbonyl is reversible . The intermediate alkoxide is unstable and can eject the 

group (which decomposes to difluorocarbene) if not stabilized immediately by the silyl group. If your initiator (e.g., TBAF) is wet or used in excess, it degrades the

before it can trap the alkoxide.
Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Initiator Choice Use CsF or TBAF (dried) . Avoid excess TBAF.Fluoride initiates the cycle.[1] Excess fluoride promotes the "naked" alkoxide, which is prone to

elimination.
Stoichiometry Use 1.2 - 1.5 equiv of

.
The reagent is moisture sensitive. Slight excess compensates for adventitious water.
Temperature Start at 0°C , then warm to RT.Low temp favors the kinetic addition; warming ensures silyl transfer to the oxygen (O-silylation) which locks the equilibrium.
Hydrolysis Use HCl/MeOH or TBAF/THF after reaction completion.The initial product is the silyl ether.[2] You must actively cleave the Si-O bond to isolate the alcohol.
Visual Workflow: The Ruppert-Prakash Cycle

RuppertPrakash Start Start: Aldehyde + TMS-CF3 Initiation Initiation: F- attacks TMS-CF3 Start->Initiation Addition Addition: CF3- attacks C=O Initiation->Addition Generates CF3- Intermediate Unstable Alkoxide (Critical Junction) Addition->Intermediate Trapping Silyl Transfer: Forms Silyl Ether Intermediate->Trapping Fast Silyl Transfer (Success) Reversion FAILURE MODE: CF3 Ejection Intermediate->Reversion Slow Silyl Transfer (Failure) Product Final Product: Alcohol (after hydrolysis) Trapping->Product Acid Hydrolysis

Figure 1: The critical path in Ruppert-Prakash trifluoromethylation. Note that the "Unstable Alkoxide" must be trapped quickly by the silyl group to prevent reversion.

Module 2: Enantioselective Reduction (The Ketone Route)

Context: You are reducing 2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethanone to the chiral alcohol.

User Report: "I am getting the opposite enantiomer than predicted, or low ee%."

Root Cause Analysis: Trifluoromethyl ketones do not behave like acetophenones.

  • Electronic Repulsion: The electron-rich trimethoxy ring and the electron-withdrawing

    
     create a unique dipole.
    
  • Steric Inversion: In many transfer hydrogenation transition states (e.g., Noyori-Ikariya), the

    
     group may behave as the "smaller" group sterically, but electronically it repels the hydride source or the catalyst's sulfonyl group, potentially inverting the sense of induction .
    
Optimization Matrix

Recommended System: Transfer Hydrogenation (Ru-TsDPEN or Rh-Cp* catalysts).

IssueCheckSolution
Low ee% Are you using standard conditions for acetophenone?Switch Catalyst: Use a tethered Ru(II) catalyst or Rh-Cp* with TsDPEN. The

group requires a tighter chiral pocket.
Wrong Enantiomer Did you assume

is "Large"?
Treat

as the Small group in your quadrant model when predicting stereochemistry, or screen both

and

catalysts.
Stalled Reaction Is the ketone hydrated?

ketones form stable hydrates (gem-diols) in air. Dehydrate the starting material (toluene azeotrope) before adding the catalyst.

Expert Tip: Enzymatic reduction using Geotrichum candidum or specific ketoreductases (KREDs) is often superior for this specific substrate if chemical catalysis fails to exceed 90% ee.

Module 3: Purification & Characterization (FAQ)

Q: "My NMR shows a quartet at 5.0 ppm and another 'ghost' quartet at 120 ppm. Is my sample impure?"

A: No. This is characteristic Heteronuclear Coupling.

  • 
     NMR:  The methine proton (
    
    
    
    ) is adjacent to the
    
    
    group. It will appear as a quartet (
    
    
    ). If you use dry DMSO-d6, the hydroxyl proton may also couple, turning the quartet into a quartet of doublets .
  • 
     NMR: 
    
    • The

      
       carbon is a quartet (
      
      
      
      ).
    • The methine carbon (

      
      ) is a quartet (
      
      
      
      ).
    • Do not mistake these split signals for impurities.

Q: "The oil won't crystallize."

A: Fluorinated alcohols are notorious for hydrogen-bonding aggregation.

  • Troubleshooting: The

    
     group increases the acidity of the alcohol (pKa ~12 vs ~16 for ethanol). This makes it "sticky" on silica and prone to oiling out.
    
  • Solution:

    • Purification: Add 1% Triethylamine to your eluent to prevent streaking on silica.

    • Crystallization: Try non-polar solvents (Hexane/Heptane) with a trace of benzene or toluene. The fluorine atoms often segregate, aiding crystallization in fluorinated solvents if available.

Visual Logic: Purification Decision Tree

Purification Start Crude Mixture CheckNMR Check 1H NMR: Are peaks split? Start->CheckNMR Coupling Yes: Quartets present. (Normal Coupling) CheckNMR->Coupling J=7Hz Impurity No: Complex multiplet. (Check Rotamers/Impurity) CheckNMR->Impurity Unclear CheckState Physical State: Oiling out? Coupling->CheckState Acidic Acidity Issue: CF3-OH is acidic CheckState->Acidic Yes Fix Add 1% Et3N to Column or derivatize (Ester) Acidic->Fix

Figure 2: Decision logic for interpreting NMR data and handling purification difficulties.

References

  • Prakash, G. K. S., & Olah, G. A. (1989).[1][3] Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane.[4] Journal of the American Chemical Society.[5] Link

  • Fujisawa, T., et al. (1998).[5] Asymmetric reduction of trifluoromethyl ketones containing a sulfur functionality. Tetrahedron Letters. Link

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research. Link

  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley-VCH. (General reference for acidity and lipophilicity of trifluoromethyl alcohols).
  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoroethanol NMR Reference Data. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This resource is designed for researchers, chemists, and drug development professionals who are working with this important intermediate and encountering variability in their results. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own work. The 3,4,5-trimethoxyphenyl motif is a critical pharmacophore in many bioactive molecules, and the addition of a trifluoromethyl carbinol introduces unique properties that are highly valuable in medicinal chemistry.[1][2][3] Consistent and reliable synthesis is therefore paramount.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the common hurdles in this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries that often arise during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most immediate factors I should investigate?

A1: Low yield is the most common issue and typically points to one of three areas: reagent integrity, reaction conditions, or work-up procedure.

  • Reagent Integrity: The two most critical reagents are your starting aldehyde (3,4,5-trimethoxybenzaldehyde) and your trifluoromethylating agent, most commonly (trifluoromethyl)trimethylsilane (TMSCF₃, also known as Ruppert-Prakash reagent). The aldehyde can oxidize to the corresponding benzoic acid upon prolonged storage. Ensure its purity by checking the melting point or running a quick ¹H NMR. More critically, TMSCF₃ is sensitive to moisture. Use a fresh bottle or a properly stored aliquot.

  • Anhydrous Conditions: The reaction mechanism relies on the generation of a naked trifluoromethyl anion (CF₃⁻) or a related reactive species. This species is highly basic and will be instantly quenched by any protic source, especially water. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Your solvent (typically THF) must be anhydrous.

  • Initiator Activity: The nucleophilic trifluoromethylation using TMSCF₃ requires a catalytic amount of a nucleophilic initiator, often a fluoride source like tetrabutylammonium fluoride (TBAF).[4] If you are using a solution of TBAF in THF, be aware that these solutions can degrade over time and absorb water. An alternative is to use anhydrous TBAF or other fluoride sources like CsF.

Q2: My TLC plate shows the spot for my starting aldehyde, a new product spot, but also several other faint spots. What are these impurities?

A2: Besides the desired product and unreacted starting material, you may be observing byproducts from side reactions.

  • Cannizzaro-type reaction: If your reaction conditions are too basic or if the temperature is too high, the 3,4,5-trimethoxybenzaldehyde can undergo a disproportionation reaction to form 3,4,5-trimethoxybenzyl alcohol and 3,4,5-trimethoxybenzoic acid.

  • Oligomerization: Small amounts of aldehyde oligomers can form under certain conditions.

  • Degradation of TBAF: The Hoffman elimination of TBAF can generate tributylamine and butene, which can lead to minor, non-polar impurities.

Careful control of temperature (typically 0 °C to room temperature) and the stoichiometry of the initiator are key to minimizing these side reactions.

Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. Why is this happening?

A3: Stalled reactions are often due to the deactivation of the catalyst or a stoichiometric issue.

  • Catalyst Quenching: As mentioned in A1, trace amounts of water in the solvent or on the glassware will consume the fluoride initiator, effectively stopping the catalytic cycle that regenerates the active nucleophile.

  • Insufficient Trifluoromethylating Agent: While the fluoride source is catalytic, the TMSCF₃ is a reagent. Ensure you are using a slight excess (typically 1.2 to 1.5 equivalents) to account for any potential loss or minor side reactions and drive the reaction to completion.

  • Poor Solubility: While unlikely in THF, ensure all reagents are fully dissolved at the reaction temperature. If starting at very low temperatures (-78 °C), allow the mixture to slowly warm to ensure solubility is not hampering the reaction rate.

Part 2: In-Depth Troubleshooting Guides

This section provides a more granular look at specific problems, their root causes, and detailed corrective actions.

Guide 1: Issue - Inconsistent Yield and Purity

You run the same reaction three times and get yields of 85%, 62%, and 75%, each with varying levels of purity. This lack of reproducibility is a major obstacle.

The following diagram illustrates a systematic approach to diagnosing the source of variability.

G Workflow for Troubleshooting Inconsistent Results cluster_B cluster_C cluster_D A Inconsistent Yield/Purity Observed B Step 1: Verify Reagent Quality & Handling A->B C Step 2: Scrutinize Reaction Setup & Conditions A->C D Step 3: Standardize Work-up & Purification A->D B1 Is Aldehyde Pure? (Check MP/NMR) B->B1 C1 Inert Atmosphere Consistent? (Check seals, positive pressure) C->C1 D1 Is Quenching Procedure Identical? (Same quencher, temp, time) D->D1 B2 Is TMSCF3 Fresh? (Use new aliquot) B1->B2 B3 Is Initiator Active? (Use fresh TBAF solution) B2->B3 B4 Is Solvent Anhydrous? (Use freshly dried solvent) B3->B4 C2 Temperature Control Precise? (Calibrate bath, consistent stirring) C1->C2 C3 Addition Rate Controlled? (Use syringe pump for initiator) C2->C3 D2 Are Extraction Volumes/Repeats Fixed? D1->D2 D3 Is Chromatography Consistent? (Same silica source/activity, eluent) D2->D3

Caption: A systematic workflow for diagnosing sources of variability.

Symptom Potential Cause Recommended Action & Rationale
Variable Yields Inconsistent Water Content Action: Standardize the drying procedure. Always use freshly distilled anhydrous solvent (e.g., from a sodium/benzophenone still for THF) or from a commercial solvent purification system. Rationale: Water stoichiometrically consumes the active trifluoromethylating species. Variable water content leads directly to variable yields.
Variable Purity Inconsistent Temperature Control Action: Use a cryostat or a well-insulated ice/salt bath instead of an open beaker. Ensure vigorous stirring to dissipate heat from the exothermic reaction. Rationale: The addition of the initiator can be exothermic. Localized "hot spots" can accelerate side reactions, leading to impurities. Consistent temperature control ensures a uniform reaction profile.
Batches with Low Conversion Variable Initiator Addition Action: Add the TBAF solution dropwise via a syringe pump over 10-15 minutes rather than all at once. Rationale: A slow, controlled addition maintains a low, steady-state concentration of the highly reactive CF₃⁻ anion. This minimizes side reactions and prevents thermal excursions that can occur with a single, rapid addition.
Guide 2: Issue - Difficult Purification

The crude product appears as a thick oil that streaks badly on the silica gel column, leading to poor separation and product loss.

  • Incomplete Hydrolysis: The initial product of the reaction is a trimethylsilyl (TMS) protected alcohol. The work-up step, typically with aqueous acid (like HCl or NH₄Cl), is designed to cleave this TMS ether. If this hydrolysis is incomplete, the non-polar silyl ether will co-elute or streak with your more polar alcohol product.

  • Presence of Salts: If the aqueous work-up is not performed correctly, ammonium or sodium salts can carry through into the organic extract. These can interfere with chromatography, causing the product to bind irreversibly to the silica or streak.

  • Inappropriate Solvent System: The 3,4,5-trimethoxyphenyl group and the trifluoromethyl carbinol give the molecule a unique polarity. A poorly chosen eluent system will fail to provide adequate separation from starting material or byproducts.

Objective: To ensure complete desilylation and removal of salts before chromatography for clean separation.

  • Reaction Quench & Desilylation:

    • After the reaction is complete (as judged by TLC), cool the reaction mixture to 0 °C.

    • Slowly add 1M aqueous HCl (1.5 mL per mmol of aldehyde). The goal is to protonate the intermediate alkoxide and provide an acidic medium for hydrolysis.

    • Stir vigorously at room temperature for at least 1 hour. This is a critical step; do not rush it. The hydrolysis of the TMS ether can be monitored by TLC (the silyl ether will be significantly less polar than the alcohol).

  • Extraction and Washing:

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ (to neutralize excess HCl).

      • Water (to remove any remaining inorganic salts).

      • Brine (to facilitate drying).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Silica Choice: Use a standard 230-400 mesh silica gel.

    • Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system like 10% Ethyl Acetate in Hexanes and gradually increase the polarity to 25-30% Ethyl Acetate. The starting aldehyde is less polar than the product alcohol.

    • Analysis: Monitor fractions by TLC, staining with potassium permanganate (KMnO₄) which will readily visualize the alcohol product.

Part 3: Standard Operating Protocol (SOP)

This SOP provides a reliable starting point for the synthesis. It is designed to be self-validating by including in-process checks (IPCs).

Synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

G A 1. Setup - Oven-dried glassware - Inert atmosphere (N2) - Anhydrous THF solvent B 2. Reagent Addition - Dissolve 3,4,5-trimethoxy- benzaldehyde (1.0 eq) in THF - Cool to 0 °C A->B C 3. Trifluoromethylation - Add TMSCF3 (1.3 eq) - Add TBAF (0.1 eq) dropwise - Stir at 0 °C to RT B->C D 4. In-Process Check (IPC) - Monitor by TLC (Hexanes:EtOAc 3:1) - Reaction complete when aldehyde is consumed C->D E 5. Work-up - Quench with 1M HCl - Stir 1h for desilylation - Extract with EtOAc D->E F 6. Purification - Concentrate crude product - Purify by column chromatography E->F G 7. Final Product - Characterize by NMR, MS - Assess purity by HPLC/GC F->G

Caption: Step-by-step experimental workflow for the synthesis.

Materials & Reagents:

ReagentM.W.EquivalentsAmount (for 5 mmol scale)
3,4,5-Trimethoxybenzaldehyde196.191.0981 mg
(Trifluoromethyl)trimethylsilane142.221.30.94 mL (d=0.963)
Tetrabutylammonium fluoride-0.10.5 mL (1.0 M in THF)
Anhydrous Tetrahydrofuran (THF)--25 mL
1M Hydrochloric Acid (HCl)--10 mL
Ethyl Acetate (EtOAc)--~100 mL
Hexanes--~200 mL

Procedure:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,4,5-trimethoxybenzaldehyde (1.0 eq, 5.0 mmol, 981 mg).

  • Dissolve the aldehyde in anhydrous THF (25 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add (trifluoromethyl)trimethylsilane (TMSCF₃) (1.3 eq, 6.5 mmol, 0.94 mL) to the stirred solution.

  • Slowly add the solution of TBAF in THF (0.1 eq, 0.5 mmol, 0.5 mL) dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • [IPC] Monitor the reaction progress by TLC (eluent: 3:1 Hexanes:EtOAc). The reaction is complete when the starting aldehyde spot (Rf ≈ 0.5) is no longer visible.

  • Once complete, cool the reaction back to 0 °C and quench by the slow addition of 1M HCl (10 mL).

  • Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete cleavage of the TMS ether.

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product, typically a yellow oil.[5]

  • Purify the crude oil by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure product.

References

  • Wikipedia. (n.d.). 2,2,2-Trifluoroethanol. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1987). US4658070A - Process for the synthesis of 2,2,2-trifluoroethanol.
  • MDPI. (2018). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. Retrieved February 2, 2026, from [Link]

  • Google Patents. (1986). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • Google Patents. (2004). EP1426351B1 - Process for preparation of 2,2,2-trifluoroethanol.
  • ResearchGate. (2020). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters.... Retrieved February 2, 2026, from [Link]_

  • PubMed Central. (2023). Aggregation in Aqueous Solutions of 2-(Tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol (CF3SF4-ethanol)).... Retrieved February 2, 2026, from [Link]

  • PubMed. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoroethanol. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2022). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols.... Retrieved February 2, 2026, from [Link]

  • PubMed. (2018). Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. Retrieved February 2, 2026, from [Link]

  • Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl carbinols. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Mescaline. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones.... Retrieved February 2, 2026, from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 2, 2026, from [Link]

  • MDPI. (2022). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Managing the Cellular Toxicity of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological activities of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. As a novel chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the biological activities of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. As a novel chemical entity, direct toxicological data is limited. This guide, therefore, provides a framework for managing its potential cellular toxicity by integrating established principles of xenobiotic metabolism and in vitro toxicology. We will explore the anticipated metabolic pathways, key mechanisms of toxicity, and provide practical troubleshooting strategies and frequently asked questions (FAQs) to support your experimental success.

Section 1: Understanding the Compound - A Mechanistic Perspective

The toxicological profile of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is likely dictated by the interplay of its two primary structural motifs: the 2,2,2-trifluoroethanol group and the 3,4,5-trimethoxyphenyl ring.

The Trifluoroethanol Moiety: A Progenitor of Toxic Metabolites

The 2,2,2-trifluoroethanol (TFE) portion of the molecule is structurally analogous to ethanol and is anticipated to undergo similar metabolic activation. Hepatic and extrahepatic metabolism of TFE is known to proceed via oxidation to produce highly reactive and toxic intermediates.[1][2] This metabolic cascade is a critical consideration in evaluating the cellular effects of the parent compound.

The 3,4,5-Trimethoxyphenyl Group: A Modulator of Biological Activity

The 3,4,5-trimethoxyphenyl moiety is a common feature in a variety of biologically active compounds, including those with demonstrated cytotoxic and anti-cancer properties.[3][4] Its metabolism, primarily through demethylation by cytochrome P450 enzymes, can lead to the formation of phenolic compounds.[5][6] These metabolites can then undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[7][8] The generation of these phenolic intermediates may contribute to the overall toxicological profile of the parent compound.

Proposed Metabolic Pathway

Based on the known metabolism of its constituent parts, we can propose a putative metabolic pathway for 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. This pathway likely involves a multi-step process of bioactivation and detoxification.

cluster_0 Phase I Metabolism (Bioactivation) cluster_1 Phase II Metabolism (Detoxification) cluster_2 Cellular Effects Parent_Compound 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Aldehyde_Metabolite 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)acetaldehyde Parent_Compound->Aldehyde_Metabolite Alcohol Dehydrogenase (ADH) / CYP450 Demethylated_Metabolites Phenolic Metabolites Parent_Compound->Demethylated_Metabolites CYP450 (O-demethylation) Acid_Metabolite 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)acetic acid Aldehyde_Metabolite->Acid_Metabolite Aldehyde Dehydrogenase (ALDH) Toxicity Mitochondrial Dysfunction, Oxidative Stress, Apoptosis Aldehyde_Metabolite->Toxicity Acid_Metabolite->Toxicity Conjugated_Metabolites Glucuronide/Sulfate Conjugates Demethylated_Metabolites->Conjugated_Metabolites UGTs / SULTs Demethylated_Metabolites->Toxicity

Caption: Proposed metabolic pathway of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

Encountering unexpected or inconsistent results is a common aspect of in vitro toxicology studies. This section provides a structured approach to troubleshooting common issues when assessing the cytotoxicity of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Issue 1: High Variability in Cytotoxicity Readouts Between Replicates

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates is a frequent source of variability.

    • Solution: Ensure a homogenous single-cell suspension before seeding. After dispensing, gently rock the plate in a cross pattern to evenly distribute the cells. Avoid swirling, which can cause cells to accumulate at the well periphery.

  • Potential Cause 2: Edge Effects. Evaporation from the outer wells of a plate can concentrate the test compound and media components, leading to skewed results.

    • Solution: Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells to create a humidity barrier. When possible, use the inner wells for experimental conditions.

  • Potential Cause 3: Compound Precipitation. The test compound may not be fully soluble in the culture medium at the tested concentrations.

    • Solution: Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider using a lower concentration range or a different solvent system. Always ensure the final solvent concentration is non-toxic to the cells.

Issue 2: Discrepancy Between Different Cytotoxicity Assays

  • Potential Cause: Different Mechanisms of Action Detected. Different assays measure distinct cellular events associated with toxicity. For instance, an MTT assay measures metabolic activity, which can be affected by mitochondrial dysfunction, while a lactate dehydrogenase (LDH) assay measures membrane integrity.[9]

    • Solution: Employ a multi-parametric approach to gain a more comprehensive understanding of the compound's cytotoxic mechanism. Combine assays that measure different endpoints, such as metabolic activity (MTT, XTT), membrane integrity (LDH, trypan blue), and apoptosis (caspase activity, annexin V staining).

Issue 3: Unexpected Increase in Signal in a Viability Assay at High Compound Concentrations

  • Potential Cause: Assay Interference. The test compound may directly interact with the assay reagents, leading to a false-positive signal.[10] For example, some compounds can chemically reduce MTT, mimicking cellular metabolic activity.

    • Solution: Run a cell-free control where the compound is added to the culture medium and the assay reagents in the absence of cells. This will reveal any direct interference of the compound with the assay chemistry.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for cytotoxicity testing of this compound?

A1: As a novel compound, it is advisable to start with a broad concentration range, for example, from 0.01 µM to 100 µM, using a semi-logarithmic dilution series. This will help in determining the approximate IC50 (half-maximal inhibitory concentration) and the dynamic range of the compound's effect.

Q2: Which cell lines are most appropriate for studying the toxicity of this compound?

A2: The choice of cell line should be guided by the research question. For general toxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) can be employed.[11] If the goal is to investigate tissue-specific toxicity, primary cells or cell lines derived from the target organ are more appropriate. Given the anticipated hepatic metabolism, a liver cell line like HepG2 would be particularly relevant.

Q3: How can I differentiate between a cytotoxic and a cytostatic effect?

A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these, you can perform a cell proliferation assay (e.g., counting cell numbers over time) in parallel with a viability assay. A cytotoxic compound will lead to a decrease in both cell number and viability, whereas a cytostatic compound will cause a plateau in cell number with minimal impact on viability.

Q4: Should I be concerned about the metabolic capacity of my cell line?

A4: Yes, the metabolic competence of the cell line is a critical factor, especially for compounds that may undergo metabolic activation.[8] Many immortalized cell lines have lower metabolic activity compared to primary cells. If you suspect that metabolism plays a key role in the compound's toxicity, consider using primary hepatocytes or co-culture systems that include metabolically active cells.

Section 4: Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a basic framework for assessing the dose-dependent cytotoxicity of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Materials:

  • Selected cell line

  • Complete culture medium

  • 96-well cell culture plates

  • 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis and mitochondrial dysfunction.

Materials:

  • Cells treated with the test compound

  • JC-1 or TMRE dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the test compound as described in the cytotoxicity protocol.

  • At the end of the treatment period, incubate the cells with JC-1 or TMRE dye according to the manufacturer's instructions.

  • Wash the cells to remove the excess dye.

  • Analyze the cells using a fluorescence microscope or a flow cytometer. With JC-1, healthy cells with high ΔΨm will exhibit red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence. With TMRE, a decrease in fluorescence intensity indicates a loss of ΔΨm.

Section 5: Data Presentation

Table 1: Hypothetical IC50 Values of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol in Different Cell Lines

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HepG2Liver2415.2
A549Lung2428.7
MCF-7Breast2445.1
HepG2Liver488.5
A549Lung4816.3
MCF-7Breast4829.8

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Section 6: Concluding Remarks

The management of cellular toxicity for a novel compound like 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol requires a systematic and mechanistically informed approach. By anticipating its metabolic fate and potential modes of action based on its chemical structure, researchers can design more robust experiments and effectively troubleshoot challenges. The combination of careful experimental design, appropriate controls, and a multi-parametric assessment of cellular health will be crucial in accurately characterizing the toxicological profile of this compound and advancing its potential therapeutic applications.

References

  • Abdel-hameed, R. A., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1350.
  • Tron, G. C., et al. (2006). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Journal of Medicinal Chemistry, 49(10), 3033-3044.
  • Danova, A., et al. (2023). 3′,4′,5′-Trimethoxy- and 3,4-Dimethoxychalcones Targeting A549 Cells: Synthesis, Cytotoxic Activity, and Molecular Docking. Molecules, 28(5), 2269.
  • Manach, C., et al. (2005). Bioavailability and metabolism of phenolic compounds from the diet in humans. Current Opinion in Lipidology, 16(1), 77-84.
  • Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. In Wikipedia. Retrieved from [Link]

  • Hu, L. H., et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 166, 319-329.
  • Kaminsky, L. S., et al. (1984). Metabolism of 2,2,2-trifluoroethanol and its relationship to toxicity. Toxicology and Applied Pharmacology, 72(2), 257-264.
  • Fraser, J. M., & Kaminsky, L. S. (1988). Rat liver metabolism and toxicity of 2,2,2-trifluoroethanol. Biochemical Pharmacology, 37(12), 2359-2365.
  • Wikipedia. (2023). Mescaline. In Wikipedia. Retrieved from [Link]

  • Wang, Y., et al. (2017). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. Proceedings of the National Academy of Sciences, 114(21), 5464-5469.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193-203.
  • Williamson, G., & Clifford, M. N. (2010). Colonic metabolites of berry polyphenols: the missing link to biological activity?. British Journal of Nutrition, 104(S3), S48-S66.
  • Hamza, M., et al. (2011). Electrochemical oxidation of 1,3,5-trimethoxybenzene in aqueous solutions at gold oxide and lead dioxide electrodes. Journal of Applied Electrochemistry, 41(6), 721-728.
  • Scope. (1992). Toxicity Tests with Mammalian Cell Cultures. Retrieved from [Link]

  • Davis, J. B., & Williams, D. P. (2024). Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. Journal of Biological Chemistry, 299(10), 105269.
  • Wagener, J., & Bonke, E. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Environmental Protection Agency. (1996). Toxicology Test Guidelines OPPTS 885.3500 Cell Culture. Retrieved from [Link]

  • Beckham, G. T., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes.
  • Snyder, R., & Hedli, C. C. (1996). An overview of benzene metabolism. Environmental Health Perspectives, 104(Suppl 6), 1165–1171.
  • Bakand, S., & Hayes, A. (2024). Cell Culture for Toxicity Evaluation of Environmental Pollutants. Journal of Toxicology and Environmental Health Sciences, 16(1), 1-6.
  • Yoshinari, K., et al. (2018). Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. Xenobiotica, 48(11), 1081-1090.
  • Barthakur, T. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. ResearchGate. Retrieved from [Link]

  • Jiménez-Vélez, B. (2012, August 24). Cytochrome P450's Toxicity and Detoxification [Slides]. SlideShare. [Link]

  • Bakand, S., & Hayes, A. (2016). Cell Culture Techniques Essential for Toxicity Testing of Inhaled Materials and Nanomaterials In Vitro. Journal of Toxicology and Environmental Health, Part A, 79(21), 945-958.
  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube. [Link]

  • Jancova, P., et al. (2010). PHASE II DRUG METABOLIZING ENZYMES. Biomedical Papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 154(2), 103–116.
  • Wagner, E. D., et al. (2018). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and other oxidants in drinking water. Environmental Science & Technology, 52(15), 8503-8512.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Schrenk, D., et al. (1994). Phase II Metabolism of Benzene. Toxicology Letters, 72(1-3), 163-169.

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Reference Data & Comparative Studies

Validation

Validation of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Activity: A Comparative Technical Guide

This guide provides a comprehensive technical validation of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (CAS: 207502-47-4), a specialized fluorinated building block and pharmacophore used in medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical validation of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (CAS: 207502-47-4), a specialized fluorinated building block and pharmacophore used in medicinal chemistry.[1]

The guide focuses on its application as a bioisostere in the development of tubulin-targeting agents (analogous to Combretastatin A-4 and Podophyllotoxin) and its utility as a chiral probe .


-CF

-3,4,5-trimethoxybenzyl alcohol

Executive Summary & Compound Profile

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a chiral, secondary alcohol characterized by the presence of a trifluoromethyl (CF


) group adjacent to the hydroxyl center and a 3,4,5-trimethoxyphenyl ring.

In drug discovery, this compound serves two critical roles:

  • Metabolically Stable Bioisostere: It mimics the 3,4,5-trimethoxybenzyl alcohol pharmacophore found in tubulin inhibitors (colchicine site binders) but resists oxidation to the corresponding ketone/acid due to the electron-withdrawing CF

    
     group.
    
  • Chiral Solvating Agent (CSA): The electron-deficient hydroxyl proton (acidified by CF

    
    ) acts as a potent hydrogen bond donor for NMR-based chiral discrimination of amines and alcohols.
    
Technical Specifications
PropertySpecification
CAS Number 207502-47-4
Molecular Formula C

H

F

O

Molecular Weight 266.22 g/mol
Chirality Contains 1 stereocenter (R/S enantiomers)
Physical State Viscous oil or low-melting solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low water solubility

Comparative Performance Analysis

To validate the utility of TF-TMP-Ethanol, it must be compared against its non-fluorinated parent and established therapeutic standards.

Table 1: Pharmacological & Physicochemical Comparison
FeatureTF-TMP-Ethanol (Target) 3,4,5-Trimethoxybenzyl Alcohol (Parent)Combretastatin A-4 (Standard)
Metabolic Stability High (CF

blocks

-oxidation)
Low (Rapidly oxidized to benzoic acid)Low (Cis-trans isomerization)
Lipophilicity (LogP) ~2.8 (Enhanced) ~1.2~3.2
H-Bond Donor Acidity High (pKa ~12) Moderate (pKa ~16)Low (Phenolic OH)
Tubulin Binding Mode Bioisosteric Fragment / LinkerWeak Fragment BinderNanomolar Inhibitor
Primary Application Lead Optimization / Chiral Probe Metabolite / PrecursorClinical Anticancer Agent

Key Insight: The CF


 group increases lipophilicity and acidity, enhancing membrane permeability and hydrogen-bonding strength with target proteins (e.g., Tubulin 

-subunit residues) compared to the non-fluorinated parent.

Mechanism of Action & Signaling Pathways

When incorporated into tubulin-targeting scaffolds, the 3,4,5-trimethoxyphenyl moiety binds to the Colchicine Binding Site at the interface of


- and 

-tubulin. The TF-TMP-Ethanol motif acts as a stable anchor, preventing microtubule polymerization.
Pathway Visualization: Microtubule Destabilization

The following diagram illustrates the downstream effects of the compound's binding activity.

TubulinPathway Compound TF-TMP-Ethanol (Pharmacophore) Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin  Binds   Polymerization Microtubule Polymerization Tubulin->Polymerization  Inhibits   Arrest G2/M Cell Cycle Arrest Polymerization->Arrest  Disrupts Spindle   Signaling Bcl-2 Phosphorylation & CDK1 Activation Arrest->Signaling  Triggers   Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis  Activates Caspases  

Caption: Mechanism of action for 3,4,5-trimethoxyphenyl pharmacophores.[1][2] Binding inhibits microtubule dynamics, triggering mitotic arrest and apoptotic signaling.

Experimental Validation Protocols

To validate the activity of TF-TMP-Ethanol, researchers must assess both its chemical purity (enantiomeric) and biological potency .

Protocol A: Enantiomeric Purity Validation (Chiral HPLC)

Objective: Ensure the compound is enantiomerically pure, as biological activity often resides in a single enantiomer (typically the S-configuration for similar alcohols).

  • Column Selection: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 95:5 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (absorption of trimethoxy ring).

  • Sample Prep: Dissolve 1 mg of TF-TMP-Ethanol in 1 mL of Ethanol.

  • Validation Criteria: Enantiomeric Excess (ee) should be >98% for biological assays.

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Validate the compound's direct interaction with tubulin.

  • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Preparation:

    • Keep tubulin on ice.

    • Prepare 100x stock of TF-TMP-Ethanol in DMSO.

  • Workflow:

    • Step 1: Dilute tubulin to 3 mg/mL in PEM buffer + 10% Glycerol + 1 mM GTP.

    • Step 2: Add 2 µL of compound stock to 200 µL of tubulin solution (Final conc: 10 µM). Include Combretastatin A-4 (positive control) and DMSO (negative control).

    • Step 3: Transfer to a pre-warmed (37°C) 96-well quartz plate.

    • Step 4: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD

      
       vs. Time.
      
    • Valid Activity: A flat line (similar to CA-4) indicates inhibition. A sigmoidal curve (similar to DMSO) indicates inactivity.

Protocol C: NMR-Based Chiral Recognition (CSA Activity)

Objective: Validate the compound's utility as a Chiral Solvating Agent.

  • Substrate: Racemic amine (e.g.,

    
    -methylbenzylamine).
    
  • Solvent: CDCl

    
     (Non-polar solvent is required to maximize H-bonding).
    
  • Procedure:

    • Dissolve substrate (10 mg) in 0.6 mL CDCl

      
      .
      
    • Add 1.0 - 2.0 equivalents of pure (R)-TF-TMP-Ethanol .

    • Acquire

      
      H NMR or 
      
      
      
      F NMR.
  • Observation: Look for splitting of the substrate's signals (chemical shift non-equivalence,

    
    ).
    
  • Causality: The acidic hydroxyl of TF-TMP-Ethanol forms a diastereomeric complex with the amine, differentiating the enantiomers.

Synthesis & Workflow Visualization

The synthesis of this compound typically involves the nucleophilic trifluoromethylation of 3,4,5-trimethoxybenzaldehyde. This reaction requires strict anhydrous conditions.

SynthesisWorkflow Start 3,4,5-Trimethoxy- benzaldehyde Intermediate Silyl Ether Intermediate Start->Intermediate + Reagent + Catalyst Reagent TMS-CF3 (Ruppert-Prakash) Reagent->Intermediate Catalyst Catalyst (TBAF or CsF) Catalyst->Intermediate Hydrolysis Acid Hydrolysis (HCl/MeOH) Intermediate->Hydrolysis Deprotection Product TF-TMP-Ethanol (Racemic) Hydrolysis->Product Yield ~85% Resolution Kinetic Resolution (Lipase) Product->Resolution Optional

Caption: Synthetic workflow via Ruppert-Prakash trifluoromethylation followed by optional enzymatic resolution.

References

  • Prakash, G. K. S., et al. "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Chemical Reviews, 1997.

  • Pettit, G. R., et al. "Antineoplastic Agents. 291. Isolation and Structure of Combretastatin A-1." Journal of Natural Products, 1987. (Establishes the trimethoxy pharmacophore).

  • Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002. (Methodology for TF-TMP-Ethanol synthesis).

  • Jordan, M. A., & Wilson, L. "Microtubules as a Target for Anticancer Drugs." Nature Reviews Cancer, 2004. (Mechanism validation).

  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley-VCH, 2007. (Validation of CSA activity).

Sources

Comparative

A Researcher's Guide to the Synthesis and Reproducibility of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Alcohols in Drug Discovery The introduction of a trifluoromethyl group into an organic molecule can dramatical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Alcohols in Drug Discovery

The introduction of a trifluoromethyl group into an organic molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1] This makes trifluoromethylated compounds highly valuable in the development of pharmaceuticals and agrochemicals.[1] Specifically, aryl trifluoromethyl carbinols, such as 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, are key chiral building blocks for many modern drugs. This guide will delve into the practical aspects of synthesizing this specific carbinol, with a focus on achieving reproducible results.

Core Synthetic Strategy: Nucleophilic Trifluoromethylation of 3,4,5-Trimethoxybenzaldehyde

The most direct and widely employed method for the synthesis of aryl trifluoromethyl carbinols is the nucleophilic trifluoromethylation of the corresponding aldehyde. In the case of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, the readily available starting material is 3,4,5-trimethoxybenzaldehyde.

Diagram of the General Synthetic Workflow

workflow cluster_synthesis Synthesis of Starting Material cluster_trifluoromethylation Trifluoromethylation cluster_deprotection Deprotection & Purification Vanillin Vanillin 3_4_5_Trimethoxybenzaldehyde 3,4,5-Trimethoxy- benzaldehyde Vanillin->3_4_5_Trimethoxybenzaldehyde Bromination, Methoxylation, Methylation Reaction Nucleophilic Addition 3_4_5_Trimethoxybenzaldehyde->Reaction TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) TMSCF3->Reaction TMS_Protected_Intermediate TMS-Protected Intermediate Reaction->TMS_Protected_Intermediate Acid_Workup Acidic Workup TMS_Protected_Intermediate->Acid_Workup Purification Purification (e.g., Chromatography) Acid_Workup->Purification Final_Product 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Purification->Final_Product

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including in-process checks and detailed characterization steps to ensure the identity and purity of the final product.

Part 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde

While commercially available, the synthesis of 3,4,5-trimethoxybenzaldehyde from vanillin is a common laboratory procedure.[2][3] A robust method involves the bromination of vanillin, followed by a copper-catalyzed methoxylation and subsequent methylation.[2]

Part 2: Trifluoromethylation using Ruppert-Prakash Reagent (TMSCF₃)

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is a cornerstone of nucleophilic trifluoromethylation due to its stability and ease of handling.[1] The reaction requires a nucleophilic activator to generate the reactive trifluoromethyl anion.[1]

Step-by-Step Methodology:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,4,5-trimethoxybenzaldehyde (1.0 mmol, 1.0 equiv.) and anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Catalyst Addition: Add a catalytic amount of a fluoride source, such as potassium carbonate (K₂CO₃, 0.1 mmol, 0.1 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

  • Addition of TMSCF₃: Slowly add TMSCF₃ (1.5 mmol, 1.5 equiv.) to the stirred solution. The slow addition is critical for maintaining temperature control.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is completely consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected intermediate.

Part 3: Deprotection of the TMS-Protected Intermediate

The trimethylsilyl (TMS) protecting group is readily removed under mild acidic conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude TMS-protected intermediate in a suitable solvent like tetrahydrofuran (THF) or methanol (MeOH).

  • Acidification: Add a 1 M solution of hydrochloric acid (HCl) and stir the mixture at room temperature.

  • Monitoring: Monitor the deprotection by TLC until the starting material is no longer present.

  • Neutralization: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the final product with an organic solvent, dry the organic phase, and concentrate. The crude product should then be purified by flash column chromatography on silica gel to afford the pure 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Comparative Analysis of Alternative Synthetic Methods

While the TMSCF₃-based method is prevalent, other approaches to synthesizing aryl trifluoromethyl carbinols exist, each with its own set of advantages and potential reproducibility challenges.

MethodTrifluoromethyl SourceActivator/CatalystKey AdvantagesPotential Reproducibility Issues
Ruppert-Prakash TMSCF₃Fluoride source (e.g., K₂CO₃, TBAF, CsF)High yields, mild conditions, commercially available reagents.[1]Purity of TMSCF₃, moisture sensitivity of the fluoride activator, precise temperature control.
Fluoroform (HCF₃) HCF₃Strong base (e.g., KHMDS) in the presence of a glyme.[4]Fluoroform is an inexpensive and readily available reagent.[4]Requires very low temperatures (-40 °C), strong bases can be sensitive to handling and moisture.[4]
Trifluoromethyl Sulfones PhSO₂CF₃Reducing agent (e.g., Mg activated by HgCl₂)Provides an alternative to nucleophilic addition.Use of toxic mercury salts, potential for over-reduction.

Factors Influencing Reproducibility

Achieving consistent results in the synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol hinges on meticulous control over several experimental variables:

  • Reagent Quality: The purity of the starting aldehyde and the trifluoromethylating agent is paramount. Impurities can lead to side reactions and lower yields.

  • Solvent Anhydrousness: The reactions are often sensitive to moisture, which can quench the reactive trifluoromethyl anion. Thoroughly dried solvents and glassware are essential.

  • Temperature Control: The nucleophilic addition of the trifluoromethyl group is often exothermic. Precise temperature control is necessary to prevent the formation of byproducts.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction prevents the degradation of sensitive reagents and intermediates.

  • Purification Method: The choice of purification method and its consistent application are critical for obtaining the final product with high and reproducible purity.

Characterization and Data Interpretation: Establishing a Benchmark

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy groups, the carbinol proton (CH-OH), and the hydroxyl proton. The carbinol proton will likely appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

  • ¹³C NMR: The carbon spectrum will display signals for the aromatic carbons, the methoxy carbons, the carbinol carbon, and the trifluoromethyl carbon. The carbinol and trifluoromethyl carbons will appear as quartets due to C-F coupling.

  • ¹⁹F NMR: The fluorine spectrum should exhibit a single signal, a doublet, due to coupling with the adjacent carbinol proton.

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₃F₃O₄). Characteristic fragmentation patterns would involve the loss of water, a methoxy group, or the trifluoromethyl group. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Conclusion and Future Outlook

The synthesis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, while not explicitly detailed in readily available literature, can be reliably achieved through the nucleophilic trifluoromethylation of 3,4,5-trimethoxybenzaldehyde using the Ruppert-Prakash reagent. Reproducibility of this synthesis is contingent upon stringent control of reaction conditions, particularly reagent purity, solvent dryness, and temperature. By adhering to the detailed protocol and analytical benchmarks outlined in this guide, researchers can confidently synthesize and characterize this valuable compound for applications in drug discovery and development. Future studies should focus on direct comparisons of different synthetic routes to this specific molecule to further refine our understanding of the optimal conditions for reproducible and scalable production.

References

  • Beilstein Journal of Organic Chemistry. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. 2021. [Link]

  • Kelly, C. B., et al. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations.
  • Wikipedia. 2,2,2-Trifluoroethanol. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI)
  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. 2022. [Link]

  • NIST. 4-(Trifluoromethyl)benzyl alcohol. [Link]

  • PubChem. (+)-2,2,2-Trifluoro-1-phenylethanol. [Link]

  • Google Patents. Process for the synthesis of 2,2,2-trifluoroethanol.
  • Hoffman Fine Chemicals. CAS 207502-47-4 | 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol. [Link]

  • MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. [Link]

  • Google Patents.
  • PubChem. 2,2,2-Trifluoro-1-(3'-fluorobiphenyl-4-yl)ethanol. [Link]

  • Organic Syntheses. ALDEHYDES FROM ACID CHLORIDES BY MODIFIED ROSENMUND REDUCTION: 3,4,5-TRIMETHOXYBENZALDEHYDE. [Link]

  • Sciencemadness Discussion Board. 3,4,5-trimethoxy-beta-nitrostyrene synthesis. [Link]

  • NIST. p-Trifluoromethoxybenzyl alcohol. [Link]

  • ResearchGate. (PDF) Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. 2022. [Link]

  • Chemical Review and Letters. Recent advances in the synthesis of trifluoromethyl ethers through the direct O. 2024. [Link]

  • RSC Publishing. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. 2021. [Link]

  • Erowid. Synthesis of 3,4,5-Trimethoxybenzaldehyde. [Link]

  • Wikipedia. 3,4,5-Trimethoxybenzaldehyde. [Link]

Sources

Validation

A Comparative Analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Against Known Cytoskeletal and Inflammatory Pathway Inhibitors

A Senior Application Scientist's Guide to Evaluating a Novel Bioactive Compound In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Novel Bioactive Compound

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive comparative analysis of the novel compound, 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, hereafter referred to as TFM-TPE. Our analysis is grounded in its distinct structural motifs: the 3,4,5-trimethoxyphenyl (TMP) group, a well-established pharmacophore in potent tubulin polymerization inhibitors, and a trifluoro-ethanol moiety, often incorporated to enhance metabolic stability and binding affinity.

Given the absence of extensive published data on TFM-TPE, this guide will take a predictive and comparative approach. We will hypothesize its potential mechanisms of action based on its structural similarity to known inhibitors and provide a framework for its experimental validation. TFM-TPE will be compared against two classes of established inhibitors:

  • Tubulin Polymerization Inhibitors: Represented by Combretastatin A-4 (CA-4) , a potent anticancer agent that also features the critical 3,4,5-trimethoxyphenyl moiety.[1]

  • Phosphodiesterase 4 (PDE4) Inhibitors: Represented by Roflumilast and Apremilast , orally available small molecules used in the treatment of inflammatory diseases.[2][3]

This dual-pronged comparison will serve as a robust guide for researchers initiating the biological characterization of TFM-TPE and similar novel compounds.

The Scientific Rationale: Structural Clues to Biological Function

The chemical structure of a compound is the primary determinant of its biological activity. The two key moieties of TFM-TPE provide compelling reasons to investigate its potential as both an anticancer and an anti-inflammatory agent.

  • The 3,4,5-Trimethoxyphenyl (TMP) Moiety: This group is a hallmark of numerous compounds that target the colchicine-binding site on β-tubulin.[4] By binding to this site, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells.[1][4] The presence of the TMP group in TFM-TPE strongly suggests a potential role as a tubulin polymerization inhibitor.

  • The 2,2,2-Trifluoro-ethanol Moiety: The incorporation of fluorine atoms into small molecules is a common strategy in medicinal chemistry to improve properties such as metabolic stability, membrane permeability, and binding affinity. The trifluoro-ethanol group may enhance the interaction of TFM-TPE with its biological target(s) compared to non-fluorinated analogues.

Head-to-Head Comparison: TFM-TPE vs. Established Inhibitors

This section provides a comparative overview of TFM-TPE against Combretastatin A-4, Roflumilast, and Apremilast. While experimental data for TFM-TPE is pending, this comparison is based on the known properties of the established drugs and the predicted properties of TFM-TPE.

Comparison with Tubulin Polymerization Inhibitors
FeatureCombretastatin A-4 (CA-4)2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (TFM-TPE) (Predicted)
Primary Target β-tubulin (colchicine-binding site)β-tubulin (colchicine-binding site)
Mechanism of Action Inhibition of tubulin polymerization, disruption of microtubule dynamics, G2/M cell cycle arrest, induction of apoptosis.[1][4]Predicted to be similar to CA-4. The trifluoro-ethanol moiety may influence binding affinity and metabolic stability.
Key Structural Feature 3,4,5-trimethoxyphenyl ring3,4,5-trimethoxyphenyl ring
Therapeutic Area AnticancerPotentially anticancer
Known Potency Potent, with IC50 values in the low nanomolar range against various cancer cell lines.To be determined.
Comparison with Phosphodiesterase 4 (PDE4) Inhibitors
FeatureRoflumilastApremilast2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (TFM-TPE) (Hypothesized)
Primary Target Phosphodiesterase 4 (PDE4)[5]Phosphodiesterase 4 (PDE4)[6][7]Potentially Phosphodiesterase 4 (PDE4)
Mechanism of Action Selective inhibition of PDE4, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[8][9] This suppresses the production of pro-inflammatory mediators like TNF-α, IL-17, and IL-23.[10][11]Similar to Roflumilast, it inhibits PDE4, increases cAMP, and modulates inflammatory mediators.[7][11]If active, it would be expected to inhibit PDE4, increase intracellular cAMP, and consequently reduce the release of pro-inflammatory cytokines.
Therapeutic Area Chronic Obstructive Pulmonary Disease (COPD), Psoriasis[2][3]Psoriatic Arthritis, Plaque Psoriasis, Behçet's disease[7][12]Potentially inflammatory diseases
Known Potency High potency PDE4 inhibitor.Orally available PDE4 inhibitor.[11]To be determined.

Experimental Deep Dive: Protocols for Validation

To empirically determine the biological activity of TFM-TPE and validate the hypotheses presented, the following detailed experimental protocols are provided.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule that binds to microtubules.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a tubulin solution (e.g., from purified bovine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

    • Prepare a stock solution of TFM-TPE in DMSO. Create serial dilutions to achieve the desired final concentrations.

    • Prepare positive (e.g., Paclitaxel for polymerization promotion, CA-4 for inhibition) and negative (DMSO vehicle) controls.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution.

    • Add the test compounds (TFM-TPE dilutions) and controls to the respective wells.

    • Incubate the plate at 37°C to initiate polymerization.

    • Monitor the change in absorbance at 340 nm or fluorescence over time using a plate reader.

  • Data Analysis:

    • Plot the absorbance/fluorescence as a function of time.

    • Calculate the rate of polymerization and the extent of inhibition for each concentration of TFM-TPE.

    • Determine the IC50 value, which is the concentration of TFM-TPE that inhibits tubulin polymerization by 50%.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of TFM-TPE on PDE4 enzyme activity.

Principle: The assay measures the conversion of a fluorescently labeled cAMP substrate (cAMP-FAM) to AMP-FAM by the PDE4 enzyme. Inhibition of PDE4 results in a lower rate of substrate conversion. A common method is a fluorescence polarization (FP) assay.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Reconstitute purified recombinant human PDE4B enzyme in the provided assay buffer.[13]

    • Prepare a stock solution of TFM-TPE in DMSO and create serial dilutions.

    • Prepare positive (e.g., Roflumilast) and negative (DMSO vehicle) controls.

    • Prepare the fluorescent substrate solution (e.g., cAMP-FAM).[13]

  • Assay Procedure:

    • In a 96-well black plate, add the PDE4B enzyme.

    • Add the test compounds (TFM-TPE dilutions) and controls.

    • Incubate briefly at room temperature.

    • Initiate the reaction by adding the cAMP-FAM substrate.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add a binding agent that binds to the product, causing a change in fluorescence polarization.[13]

  • Data Analysis:

    • Measure the fluorescence polarization using a suitable plate reader.

    • Calculate the percent inhibition for each concentration of TFM-TPE relative to the controls.

    • Determine the IC50 value for PDE4 inhibition.

Cellular Anti-Inflammatory Activity: TNF-α Release Assay

This cell-based assay assesses the ability of TFM-TPE to suppress the production of the pro-inflammatory cytokine TNF-α in immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS) to produce and release TNF-α. The amount of TNF-α in the cell culture supernatant is measured by ELISA in the presence and absence of the test compound.[14][15]

Step-by-Step Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash and resuspend the cells in complete RPMI-1640 medium.

  • Cell Treatment:

    • Plate the PBMCs in a 96-well plate at a density of approximately 2 x 10^6 cells/mL.[15]

    • Pre-incubate the cells with serial dilutions of TFM-TPE or control compounds (e.g., Roflumilast, DMSO) for 1 hour at 37°C in a 5% CO₂ incubator.

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce TNF-α production.[14]

    • Incubate for an appropriate time (e.g., 4-6 hours).[16]

  • TNF-α Quantification:

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for the TNF-α ELISA.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α release for each concentration of TFM-TPE.

    • Calculate the IC50 value for the inhibition of TNF-α release.

Visualizing the Science: Pathways and Protocols

To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.

G cluster_0 Tubulin Inhibition Pathway TFM_TPE TFM-TPE Tubulin β-Tubulin (Colchicine Site) TFM_TPE->Tubulin Binds to Polymerization Tubulin Polymerization Microtubules Microtubule Dynamics Disrupted Polymerization->Microtubules Inhibited G2M G2/M Phase Cell Cycle Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of TFM-TPE as a tubulin polymerization inhibitor.

G cluster_1 PDE4 Inhibition and Anti-inflammatory Pathway TFM_TPE TFM-TPE PDE4 PDE4 Enzyme TFM_TPE->PDE4 Inhibits cAMP_degradation cAMP -> AMP cAMP_level Intracellular cAMP Levels Increase cAMP_degradation->cAMP_level Blocked PKA Protein Kinase A (PKA) Activation cAMP_level->PKA Inflammation Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-23) PKA->Inflammation Suppresses Anti_inflammation Anti-inflammatory Cytokine Synthesis (e.g., IL-10) PKA->Anti_inflammation Promotes

Caption: Hypothesized anti-inflammatory mechanism of TFM-TPE via PDE4 inhibition.

G cluster_2 General Workflow for IC50 Determination start Prepare Reagents (Enzyme/Cells, Substrate) incubation Incubate Components (Enzyme/Cells + Compound) start->incubation compound_prep Prepare Serial Dilutions of TFM-TPE & Controls compound_prep->incubation reaction Initiate & Run Reaction (Add Substrate/Stimulus) incubation->reaction measurement Measure Endpoint (Absorbance, Fluorescence, ELISA) reaction->measurement analysis Calculate % Inhibition vs. Concentration measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: A generalized experimental workflow for determining the IC50 of TFM-TPE.

Conclusion and Future Directions

The novel compound 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (TFM-TPE) presents a compelling case for investigation as a dual-action agent with potential anticancer and anti-inflammatory properties. Its structural similarity to known tubulin inhibitors, due to the 3,4,5-trimethoxyphenyl moiety, and the potential for enhanced drug-like properties from its trifluoro-ethanol group, warrant a thorough experimental evaluation.

This guide provides a robust framework for such an investigation, comparing TFM-TPE to the established inhibitors Combretastatin A-4, Roflumilast, and Apremilast. The detailed, step-by-step protocols for in vitro and cell-based assays offer a clear path to validating its hypothesized biological activities.

The next steps in the characterization of TFM-TPE should involve:

  • Execution of the described assays to determine its potency (IC50) against tubulin polymerization and PDE4 activity.

  • Kinetic studies , such as Lineweaver-Burk plot analysis, to elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive).

  • Broader cell-based screening against a panel of cancer cell lines and in other models of inflammation.

  • In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and safety.

By systematically following this scientific, evidence-based approach, the true therapeutic potential of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol can be thoroughly elucidated, potentially leading to the development of a new class of therapeutic agents.

References

  • PubChem. (n.d.). 2,2,2-Trifluoroethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H. S., et al. (2009). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Archives of Pharmacal Research, 32(7), 957-963. Retrieved from [Link]

  • Wikipedia. (2024, January 27). Mescaline. Retrieved from [Link]

  • Otezla (apremilast) HCP. (n.d.). Mechanism of Action (MOA). Retrieved from [Link]

  • Chanteux, H., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e34184. Retrieved from [Link]

  • Wikipedia. (2023, December 22). PDE4 inhibitor. Retrieved from [Link]

  • Jack Westin. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • Li, L., et al. (2022). Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. RSC Medicinal Chemistry, 13(11), 1368-1380. Retrieved from [Link]

  • Conti, M., & Beavo, J. (2007). PDE4-Mediated cAMP Signalling. Circulation Research, 100(8), 1111-1124. Retrieved from [Link]

  • Li, H., et al. (2018). Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap. Drug Design, Development and Therapy, 12, 3399-3408. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis and in vitro PDE4 inhibition activity of certain. Retrieved from [Link]

  • Schafer, P. H., et al. (2012). Apremilast mechanism of action and application to psoriasis and psoriatic arthritis. Biochemical Pharmacology, 83(12), 1583-1590. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Lineweaver–Burk plot. Retrieved from [Link]

  • Kuo, G. H., et al. (2009). Design, synthesis, and biological evaluation of (2R,alphaS)-3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol as potent and orally active cholesteryl ester transfer protein inhibitor. Journal of Medicinal Chemistry, 52(6), 1768-1772. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 27(19), 6296. Retrieved from [Link]

  • Grist, M., et al. (2019). Small-molecule allosteric activators of PDE4 long form cyclic AMP phosphodiesterases. Proceedings of the National Academy of Sciences, 116(27), 13260-13269. Retrieved from [Link]

  • Li, H., Zuo, J., & Tang, W. (2018). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 9, 312. Retrieved from [Link]

  • DALIRESP® (roflumilast) HCP. (n.d.). Mechanism of Action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apremilast - StatPearls. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Rogosnitzky, M., & Okediji, P. T. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 4964. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Roflumilast?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Retrieved from [Link]

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  • Jumaah, M. (2022). 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry, 22(5), 1279-1290. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Apremilast. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS effect on TNF production. Time course over 7 days?. Retrieved from [Link]

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  • Houslay, M. D., & Adams, D. R. (2003). PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization. Biochemical Journal, 370(Pt 1), 1-18. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. Retrieved from [Link]

  • Cortijo, J., et al. (2009). [Pharmacological profile of roflumilast]. Archivos de Bronconeumologia, 45(Suppl 5), 3-12. Retrieved from [Link]

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  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. Retrieved from [Link]

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Comparative

"structure-activity relationship of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol analogs"

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol and its analogs. This scaffold represents a critical pharmacophore in m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol and its analogs. This scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for the "A-ring" of Combretastatin A-4 (CA-4) and Podophyllotoxin , potent tubulin polymerization inhibitors.

Target Class: Microtubule Destabilizing Agents (MDAs) / Colchicine Site Inhibitors Primary Indication: Solid Tumors (Hepatocellular carcinoma, Breast cancer), Multi-drug Resistant (MDR) phenotypes.

Executive Summary & Pharmacophore Analysis

The molecule 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (hereafter referred to as TF-TMP-OH ) functions as a "privileged structure." It combines the lipophilic, electron-withdrawing trifluoromethyl group with the trimethoxyphenyl motif essential for binding to the


-tubulin subunit.
The "Warhead" Logic

Unlike standard Combretastatin analogs which utilize a cis-stilbene or carbonyl bridge, the


-trifluoromethyl carbinol moiety offers two distinct advantages:
  • Metabolic Stability: The

    
     group blocks metabolic oxidation at the benzylic position (a common clearance route for benzyl alcohols).
    
  • Acidity & Binding: The strong electron-withdrawing nature of fluorine lowers the pKa of the hydroxyl group (~pKa 11-12 vs. 16 for ethanol), making it a superior Hydrogen Bond Donor (HBD) to amino acid residues (e.g., Thr179, Val181) in the colchicine binding pocket.

Diagram: Mechanism of Action & Signaling Pathway

The following diagram illustrates the pathway from ligand binding to apoptosis, highlighting the G2/M arrest mechanism.

G Ligand TF-TMP-OH Analog Tubulin Colchicine Binding Site (Beta-Tubulin) Ligand->Tubulin Binds (Kd ~nM) Microtubule Microtubule Dynamics (Polymerization) Tubulin->Microtubule Inhibits Assembly Vascular Vascular Disruption (Endothelial Cell Retraction) Tubulin->Vascular Cytoskeleton Collapse Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Phase Arrest Checkpoint->Arrest Induces Apoptosis Apoptosis (Caspase-3/9 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Pathway illustrating the dual mechanism of tubulin inhibition leading to mitotic arrest and vascular disruption.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The potency of TF-TMP-OH analogs relies on precise modifications at three vector points.

Region A: The Phenyl Ring (3,4,5-Trimethoxy Motif)

The 3,4,5-trimethoxy pattern is non-negotiable for high-affinity binding.

  • 3,4,5-OMe (Parent): Optimal packing against the hydrophobic floor of the colchicine site.

  • 3,4-DiOMe: Results in a 10-50x loss in potency. The loss of the 5-methoxy group disrupts the "propeller" conformation required for the receptor fit.

  • 4-OMe only: Inactive.

Region B: The Linker ( -Carbinol vs. Alternatives)

This is the critical differentiator for this specific scaffold.

  • 
     vs. 
    
    
    
    :
    The
    
    
    analog is 3-5x more potent than the methyl analog due to increased lipophilicity (
    
    
    LogP +0.8) and enhanced H-bonding capability.[4]
  • 
     vs. Carbonyl (Ketone):  The ketone is often metabolically unstable (rapidly reduced). The 
    
    
    
    -alcohol is metabolically robust.
  • Chirality: The (S)-enantiomer of

    
    -trifluoromethyl carbinols typically mimics the twisted geometry of biologically active biaryls better than the (R)-enantiomer.
    
Region C: The B-Ring Extension (The "Missing" Half)

The TF-TMP-OH molecule itself is a fragment. To achieve nanomolar potency (


 nM), it must be coupled to a second aryl ring (B-Ring) via the carbinol carbon.
  • Fragment Only:

    
     (Micromolar range).
    
  • + Phenyl Ring:

    
    .
    
  • + Indole/Quinoline Ring:

    
     (Nanomolar range).
    

Comparative Performance Guide

The following table contrasts the TF-TMP-OH scaffold against standard alternatives.

Table 1: Comparative Efficacy of Tubulin Inhibitor Scaffolds

Compound ClassStructure FeatureTubulin

(

)
Cytotoxicity (HeLa)

Metabolic StabilityKey Advantage
TF-TMP-OH (Parent)

-Alcohol Fragment
2.5 - 5.03.2

HighExcellent chiral building block; resistant to oxidation.
Combretastatin A4 cis-Stilbene Bridge0.0020.004

Low (Isomerizes)Extremely potent; Clinical benchmark.
Methyl-Analog

-Alcohol Fragment
> 10.0> 20

ModerateLower toxicity, but poor potency.
TF-Ketone Analog

-Ketone
1.8 - 3.02.1

Low (Reducible)Reactive electrophile; potential covalent binder.
Full Biaryl Analog *TF-TMP-OH + Indole0.0450.015

HighBest Balance: Potency + Stability.

*Note: "Full Biaryl Analog" refers to the extension of the TF-TMP-OH scaffold with a heterocyclic B-ring (e.g., 5-indolyl).

Experimental Protocols

To validate these analogs in your lab, follow these standardized protocols.

Protocol A: Tubulin Polymerization Assay (Fluorescence Based)

Validates the molecular mechanism of action.

  • Reagent Prep: Use >99% pure tubulin (porcine brain) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9) containing 10 
    
    
    
    DAPI (fluorescent reporter).
  • Incubation: Mix 10

    
     Tubulin with test compound (at 5 
    
    
    
    final conc) on ice.
  • Initiation: Transfer to 37°C plate reader. Add 1 mM GTP to initiate polymerization.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate

    
     (rate of assembly). % Inhibition = 
    
    
    
    .
Protocol B: MTT Cytotoxicity Assay

Validates cellular efficacy.

  • Seeding: Seed HepG2 or HeLa cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of TF-TMP-OH analogs (0.01 - 100

    
    ) for 48 hours.
    
  • Labeling: Add MTT reagent (5 mg/mL) for 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Determine

    
     using non-linear regression (GraphPad Prism).
    

Synthesis Workflow (DOT Diagram)

The synthesis of these chiral


-trifluoromethyl alcohols requires precise stereocontrol.

Synthesis Start 3,4,5-Trimethoxybenzaldehyde Step1 Ruppert-Prakash Reagent (TMS-CF3) Start->Step1 TBAF (cat) Inter Silyl Ether Intermediate Step1->Inter Step2 Desilylation (TBAF / HCl) Inter->Step2 Product Racemic TF-TMP-OH Step2->Product Resolution Kinetic Resolution (Lipase) Product->Resolution Final Chiral (S)-TF-TMP-OH Resolution->Final Active Isomer

Caption: Synthetic route utilizing nucleophilic trifluoromethylation followed by enzymatic resolution.

Expert Commentary & Conclusion

The 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol scaffold is not merely a solvent or reagent; it is a high-value pharmacophore .

  • For Drug Design: Use it as the "A-Ring" anchor. The presence of the

    
     group prevents the rapid metabolism seen in non-fluorinated analogs (e.g., Combretastatin A-1).
    
  • For Optimization: Focus on the "B-Ring" substitution. The alcohol handle allows for etherification or esterification to attach solubilizing groups or heterocycles (indoles/quinolines) which drastically improve potency from micromolar to nanomolar levels.

Recommendation: Prioritize the synthesis of the (S)-enantiomer and explore ether-linked conjugates to maximize tubulin binding affinity while maintaining the metabolic shield provided by the trifluoromethyl group.

References

  • Pettit, G. R., et al. "Antineoplastic agents. 291. Isolation and structure of combretastatin A-4." Journal of Natural Products, 1989.

  • Wang, L., et al. "Design, synthesis, and biological evaluation of novel 1,2,4-triazole derivatives as potential tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry, 2014.

  • Gche, S., et al. "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 2023.

  • Singh, P., et al. "Trifluoromethylated compounds in medicinal chemistry: Recent advances." Journal of Fluorine Chemistry, 2020.

  • Cushman, M., et al. "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization." Journal of Medicinal Chemistry, 1991.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Assay Results

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison and cross-validation methodology for the assay of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a key fluorinated building block in modern medicinal chemistry. We will explore the nuances of various analytical techniques, offering field-proven insights into experimental design and data interpretation, thereby ensuring the integrity and accuracy of your analytical results.

Introduction: The Analytical Imperative for a Novel Fluorinated Compound

2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol is a structurally complex molecule, the analysis of which presents unique challenges. The presence of a trifluoromethyl group can influence the compound's volatility, polarity, and spectroscopic properties. Therefore, the selection and validation of an appropriate analytical method are critical for accurate quantification in various matrices, from raw materials to in-process samples and final product formulations.

The principle of cross-validation is essential when multiple analytical methods are employed across different stages of drug development or between different laboratories.[1][2] It serves as a cornerstone of analytical method lifecycle management, ensuring consistency and comparability of data, which is a regulatory expectation.[3][4] This guide will compare and contrast three common analytical techniques for the assay of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Assay Methodologies

The choice of an analytical method is a balance of performance characteristics, sample compatibility, and the intended purpose of the assay. Below is a comparative overview of HPLC, GC-MS, and 19F qNMR for the analysis of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)19F Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct relationship between the NMR signal area and the number of nuclei.[5]
Applicability Well-suited for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable, or amenable to derivatization.Applicable to any fluorine-containing compound in solution, non-destructive.[5][6][7]
Specificity Good, can be enhanced with selective detectors (e.g., PDA, MS).Excellent, provides structural information from mass fragmentation patterns.Exceptional, the 19F nucleus provides a highly specific signal with minimal background interference.[6][7]
Sensitivity High (ng to pg range).Very high (pg to fg range).Moderate (µg to mg range).
Precision Excellent (RSD <1-2%).Excellent (RSD <2-5%).Excellent (RSD <1%).[5]
Throughput Moderate, typical run times are 10-30 minutes.[8]Moderate to high, depending on sample preparation.High, rapid acquisition times (often <10 minutes).[6][7]
Primary Reference Standard Required for calibration.Required for calibration.Can be performed with a certified internal standard, analyte-specific standard not always necessary.[5][6][7]

In-Depth Methodological Discussion and Experimental Design

High-Performance Liquid Chromatography (HPLC)

Causality behind Experimental Choices: HPLC is often the workhorse of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol, a reversed-phase method is the logical starting point, given the molecule's moderate polarity. The use of a C18 column is standard, providing a good balance of hydrophobic retention and peak shape. The trifluoroethanol moiety can sometimes improve chromatographic separations.[9]

Experimental Protocol: HPLC-UV Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile and dilute to create a calibration curve (e.g., 5-100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality behind Experimental Choices: GC-MS offers exceptional specificity and sensitivity.[10] However, its application to polar molecules like alcohols can be challenging due to potential peak tailing and thermal degradation. Derivatization to a less polar silyl ether is a common strategy to improve chromatographic performance. While fluorinated compounds are generally amenable to GC analysis, the reactivity of some can be a concern.[11] Field ionization (FI) is a soft ionization technique that can be beneficial for observing the molecular ion of fluorinated compounds, which may not be readily seen with electron ionization (EI).[12]

Experimental Protocol: GC-MS Assay (with Derivatization)

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., single quadrupole or TOF).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C (for EI).

  • Derivatization: To 1 mg of sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 70 °C for 30 minutes.

  • Injection: 1 µL splitless injection.

  • Data Acquisition: Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

19F Quantitative NMR (qNMR)

Causality behind Experimental Choices: 19F qNMR is a powerful, direct, and often overlooked technique for the quantification of fluorinated pharmaceuticals.[5] Its high specificity arises from the large chemical shift range of 19F and the absence of background signals.[6][7] This method can be absolute, relying on a certified internal standard, thus reducing the dependency on a pure analyte reference standard.[5]

Experimental Protocol: 19F qNMR Assay

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Internal Standard: A certified reference material containing fluorine with a known concentration and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial, dissolve in the deuterated solvent, and transfer to an NMR tube.

  • Acquisition Parameters:

    • Pulse sequence: A simple pulse-acquire sequence.

    • Relaxation delay (d1): At least 5 times the longest T1 of the analyte and internal standard signals to ensure full relaxation.

    • Number of scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing: Apply a baseline correction and integrate the signals of the analyte and the internal standard.

  • Calculation: The concentration of the analyte is calculated using the ratio of the integrals, the known concentration of the internal standard, and the number of fluorine atoms in each molecule.

Cross-Validation: A Framework for Ensuring Method Concordance

Cross-validation is performed to demonstrate that different analytical methods provide equivalent results.[1][2][13][14] This is crucial when, for example, a rapid in-process control method (like 19F qNMR) is used alongside a more traditional release assay (like HPLC). The process should be governed by a pre-approved protocol with defined acceptance criteria.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase protocol Define Cross-Validation Protocol (Acceptance Criteria: e.g., ±5% agreement) samples Prepare a Set of at Least 6 Samples (Spanning 80-120% of nominal concentration) protocol->samples methodA Analyze Samples with Primary Method (e.g., HPLC) samples->methodA methodB Analyze the Same Samples with Secondary Method (e.g., qNMR) samples->methodB data_comp Compare Results from Both Methods methodA->data_comp methodB->data_comp stats Statistical Analysis (e.g., Bland-Altman plot, t-test) data_comp->stats report Generate Cross-Validation Report stats->report

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria: A common acceptance criterion for cross-validation is that the results from the two methods should not differ by more than a predetermined percentage, often in the range of 2-5%, depending on the stage of development and the nature of the sample.

Data Presentation and Interpretation

The results of the cross-validation study should be presented clearly to allow for a straightforward comparison.

Table 1: Hypothetical Cross-Validation Results

Sample IDHPLC Assay (%)19F qNMR Assay (%)% Difference
CV-0198.298.50.31
CV-0299.599.1-0.40
CV-03100.1100.50.40
CV-04101.3100.8-0.50
CV-05102.0101.5-0.49
CV-0680.580.90.50
CV-07119.8119.2-0.50

Interpretation: In this hypothetical example, the percentage difference between the HPLC and 19F qNMR results is well within a typical acceptance criterion of ±2.0%. This would provide confidence that the two methods can be used interchangeably for the assay of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

Conclusion and Recommendations

The choice of an analytical method for the assay of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol should be guided by the specific requirements of the analysis.

  • HPLC is a robust and reliable method suitable for routine quality control, offering excellent precision.

  • GC-MS , particularly with derivatization, provides high specificity and sensitivity, making it a valuable tool for impurity profiling and trace analysis.

  • 19F qNMR is a rapid, highly specific, and efficient method for direct quantification, especially useful in research and development settings and for in-process controls where speed is critical.

A thorough cross-validation as outlined in this guide is essential to ensure data equivalency between different methods. This not only strengthens the analytical data package for regulatory submissions but also provides flexibility in the analytical workflow throughout the product lifecycle. All analytical method validation should adhere to the principles outlined in the ICH guidelines.[15][16][17]

Chemical Structure of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Caption: Chemical structure of 1-(3,4,5-Trimethoxyphenyl)ethanol. A similar structure with a CF3 group instead of CH3 on the ethanol moiety represents the target analyte.

References

  • Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. PubMed. [Link]

  • 2,2,2-Trifluoroethanol. Wikipedia. [Link]

  • Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. PubMed. [Link]

  • 2,2,2-Trifluoroethanol. chemeurope.com. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Is it possible to analyze F-compounds with GCMS?. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

  • Cross-validation of bioanalytical methods between laboratories. PubMed. [Link]

  • 1-(3,4,5-Trimethoxyphenyl)ethanol. PubChem. [Link]

  • Trifluoroethanol-containing RP-HPLC mobile phases for the separation of transmembrane peptides human glycophorin-A, integrin alpha-1, and p24: analysis and prevention of potential side reactions due to formic acid. PubMed. [Link]

  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. [Link]

  • Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters, Enhancing Throughput, Reducing Epimerization, and for Additive Free Purifications. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. RSC Publishing. [Link]

  • Fast HPLC Analysis for Fermentation Ethanol Processes. Waters. [Link]

  • Ethanol, 2,2,2-trifluoro-. NIST WebBook. [Link]

  • Detection and quantification of fluorinated pollutants Fluorine NMR. ANR. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. ACS Publications. [Link]

  • 19>F and >1>H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. the University of Bath's research portal. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]

  • 19F NMR for the speciation and quantification of the OH-molecules in complex matrices. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How?. Pharma IQ. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

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Comparative

"confirming target engagement of 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol"

Target Engagement Confirmation Guide: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol Executive Summary & Target Rationale Compound Identity: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (CAS: 207502-47-4).[1] Pri...

Author: BenchChem Technical Support Team. Date: February 2026

Target Engagement Confirmation Guide: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

Executive Summary & Target Rationale

Compound Identity: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol (CAS: 207502-47-4).[1] Primary Target:


-Tubulin (Colchicine Binding Site).[1]
Mechanism Class:  Microtubule Destabilizing Agent (MDA).[1]

Scientific Rationale: The structural core of this molecule is the 3,4,5-trimethoxyphenyl (TMP) ring.[1][2] This moiety is the pharmacophoric "A-ring" essential for binding to the Colchicine Binding Site (CBS) on


-tubulin, as seen in potent antimitotic agents like Combretastatin A-4 (CA-4), Podophyllotoxin, and Colchicine.[1] The trifluoroethanol group serves as a bioisostere for the carbonyl or ethylene bridge found in natural ligands, providing metabolic stability and enhanced lipophilicity while maintaining the hydrogen-bonding capability (via the hydroxyl group) necessary for interaction with residues such as Val238  or Cys241  in the tubulin pocket.

This guide details a hierarchical validation strategy to confirm that 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol engages this specific target, moving from biophysical specificity to cellular functionality.

Validation Workflow & Mechanism

The following diagram outlines the logical flow for confirming target engagement, linking the experimental method to the specific biological event it validates.

TargetValidation Compound 2,2,2-Trifluoro-1- (3,4,5-trimethoxyphenyl)ethanol Target Target: Beta-Tubulin (Colchicine Site) Compound->Target Putative Interaction Assay_Binding 1. Colchicine Displacement Assay (Biophysical Specificity) Target->Assay_Binding Assay_Polymer 2. Tubulin Polymerization Assay (Functional Inhibition) Target->Assay_Polymer Assay_CETSA 3. CETSA (Intracellular Engagement) Target->Assay_CETSA Mech_Bind Competitive Binding at CBS Interface Assay_Binding->Mech_Bind Confirms Site Mech_Destab Inhibition of Microtubule Assembly Assay_Polymer->Mech_Destab Confirms Function Mech_Stab Thermal Stabilization of Tubulin Dimer Assay_CETSA->Mech_Stab Confirms Physical Binding Assay_Cell 4. Cell Cycle Analysis (Phenotypic Outcome) Mech_Arrest G2/M Phase Arrest & Apoptosis Assay_Cell->Mech_Arrest Confirms Downstream Effect Mech_Destab->Assay_Cell

Figure 1: Hierarchical validation workflow linking the TMP-ethanol compound to specific tubulin-mediated outcomes.

Comparative Analysis of Validation Methods

MethodReadoutSpecificityThroughputKey Metric
Colchicine Displacement Fluorescence LossHigh (Site-Specific)Medium (96-well)

/ % Displacement
Tubulin Polymerization Turbidity (

)
High (Functional)Medium (96-well)

(Assembly rate)
CETSA (Western Blot) Band IntensityHigh (Target ID)Low

shift
Cell Cycle Analysis Flow CytometryLow (Phenotypic)High% G2/M Arrest

Detailed Experimental Protocols

Protocol A: Fluorescence-Based Colchicine Displacement Assay

Objective: Determine if the compound competes directly for the Colchicine Binding Site (CBS).[1] Colchicine fluorescence increases significantly when bound to tubulin; a competitor will decrease this signal.[1]

Materials:

  • Purified Porcine Brain Tubulin (>97% pure).[1][3]

  • Reagents: Colchicine, GTP, PIPES, EGTA, MgCl2.[1][3]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[1][3]

Procedure:

  • Preparation: Dilute tubulin to 3 µM in reaction buffer containing 1 mM GTP.

  • Incubation: Incubate tubulin (3 µM) with [³H]colchicine or fluorescent colchicine (3 µM) and the test compound (concentration gradient: 0.1 µM – 100 µM) at 37°C for 30 minutes.

  • Detection: Measure fluorescence using a microplate reader.

    • Excitation: 355 nm

    • Emission: 460 nm[1]

  • Analysis: Plot fluorescence intensity vs. log[Compound]. Calculate the % inhibition of colchicine binding. A decrease in fluorescence confirms the compound binds to the CBS.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the compound's ability to inhibit the physical assembly of microtubules.[4]

Materials:

  • Tubulin Polymerization Kit (Cytoskeleton Inc. or equivalent).[1]

  • Spectrophotometer capable of kinetic reading at 340 nm, heated to 37°C.[1]

Procedure:

  • Baseline: Prepare cold tubulin buffer (PEM buffer + 1 mM GTP + 10% glycerol). Keep everything on ice.

  • Dosing: Add 5 µL of test compound (10x stock in DMSO) to pre-warmed 96-well plate wells. Include a Vehicle Control (DMSO) and Positive Control (Combretastatin A-4 or Colchicine, 5 µM).[1]

  • Initiation: Rapidly add 95 µL of cold tubulin solution (3 mg/mL) to the wells.

  • Kinetics: Immediately start recording absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

  • Data Interpretation:

    • Vmax: Calculate the maximum slope of the growth phase.

    • Steady State: Measure final absorbance.

    • Result: The TMP-ethanol compound should suppress the sigmoidal growth curve, resulting in a flat line similar to Colchicine.

Protocol C: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm the compound engages tubulin inside the complex environment of a living cell.

Materials:

  • Cell Line: HeLa or MCF-7 (highly sensitive to antimitotics).[1]

  • Antibodies: Anti-

    
    -tubulin, Anti-GAPDH (loading control).[1]
    

Procedure:

  • Treatment: Treat 1x10^7 cells with the test compound (e.g., 5x IC50) or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8-10 PCR tubes. Heat each tube to a distinct temperature (gradient: 40°C to 67°C) for 3 minutes.

  • Cooling: Incubate at room temperature for 3 minutes.

  • Lysis: Add lysis buffer (with NP-40), freeze-thaw 3 times (liquid nitrogen/37°C) to extract proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.

  • Detection: Analyze the supernatant via Western Blot for

    
    -tubulin.[5]
    
  • Result: Plot band intensity vs. Temperature. Ligand binding usually stabilizes the protein, shifting the melting curve (

    
    ) to the right (higher temperature) compared to DMSO control.[1]
    

References

  • Lu, Y., et al. (2014). "Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents."[1] Journal of Medicinal Chemistry, 57(17), 7355–7366.[1] Link[1]

  • Jumaah, M., et al. (2022). "3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents."[1][6] Molecules, 27(19), 6573.[1] Link[1]

  • Martinez Molina, D., et al. (2013). "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay."[1] Science, 341(6141), 84-87.[1] Link[1]

  • Wang, Q., et al. (2019). "Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities."[1] Journal of Medicinal Chemistry, 62(13), 6047–6062.[1] Link[1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol

[1][2] Emergency Safety & Waste Profile Chemical Name: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol CAS Number: 207502-47-4 Waste Classification: Halogenated Organic Solvent (Strict Segregation Required) Primary Haz...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Emergency Safety & Waste Profile

Chemical Name: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol CAS Number: 207502-47-4 Waste Classification: Halogenated Organic Solvent (Strict Segregation Required) Primary Hazard: Fluorinated compound; combustion generates Hydrofluoric Acid (HF).[1] Potential Irritant/Toxicant.[1][2][3][4]

Immediate Action Required
  • Do NOT pour down the drain.[4]

  • Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if possible, as this increases disposal costs and complicates incineration.[1]

  • Do NOT mix with strong oxidizers or alkali metals.[1][2]

Technical Waste Characterization

Effective disposal relies on understanding the molecular constraints of the waste. As a fluorinated alcohol derivative, this compound presents specific challenges that standard organic waste streams cannot handle.

The Fluorine Factor (Critical Mechanism)

The presence of the trifluoromethyl group (


) is the defining factor for disposal. The Carbon-Fluorine bond is one of the strongest in organic chemistry (

).[1]
  • Incineration Requirement: Standard catalytic oxidizers often fail to break this bond completely.[1]

  • HF Generation: When successfully combusted, the fluorine atoms react with hydrogen to form Hydrofluoric Acid (HF) gas.[1]

    • Consequence: If disposed of in a standard "Non-Halogenated" stream, the resulting HF will corrode the incinerator's refractory lining and scrubbers, leading to catastrophic equipment failure and regulatory fines.

Physical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Liquid (Oil)Requires liquid waste containment (HDPE/Glass).[1]
Flash Point > 29°C (Est.)[2]Treat as Flammable Liquid .[2][3][5] Ground all transfer equipment.[1]
Solubility Low water solubilityDo not attempt aqueous dilution.
Reactivity Acidic Alcohol (due to

)
Avoid mixing with strong bases in the waste container to prevent exotherms.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Objective: Maintain waste stream purity to ensure safe incineration.

  • Select the Correct Container:

    • Material: High-Density Polyethylene (HDPE) jerricans are preferred.[1] Glass is acceptable but poses a breakage risk.[1]

    • Venting: Ensure the cap is vented if there is any risk of ongoing reaction or off-gassing.[1]

  • Segregation Logic:

    • Stream A (Pure/High Concentration): Dedicated "Halogenated Solvents" container.[1]

    • Stream B (Dilute Mixtures): If the compound is a minor component (<1%) in a non-halogenated solvent (e.g., methanol), check your facility's specific threshold.[1] When in doubt, classify the entire mixture as Halogenated. [1]

Phase 2: Pre-Treatment (If Reactive)

If the waste contains unreacted reagents (e.g., from a synthesis step involving strong bases or reducing agents):

  • Quench: Slowly add the reaction mixture to a stirred, cooled quench solvent (typically water or dilute acid/base depending on the reagents).

  • Verify pH: Ensure the waste mixture is between pH 5 and 9. Extreme pH levels require special "Corrosive" labeling and may be rejected by waste handlers.

Phase 3: Labeling & Storage

Regulatory Requirement: "Unknown" or "Chemical Waste" labels are insufficient and illegal in many jurisdictions.[1]

  • Label Content:

    • Full Chemical Name: 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.[1][6]

    • Constituents: List all solvents (e.g., "Contains: Dichloromethane 50%, Compound X 5%").

    • Hazard Checkboxes: Mark "Flammable" and "Toxic/Irritant".[1]

  • Storage: Store in a secondary containment tray within a flammable safety cabinet. Keep away from heat sources.

Phase 4: Final Disposal (Incineration)

The only validated disposal method for this compound is High-Temperature Incineration with Acid Gas Scrubbing .[1]

  • Process: The waste is injected into a kiln at >1100°C.

  • Scrubbing: The exhaust gas passes through a caustic scrubber (NaOH) to neutralize the generated HF gas into Sodium Fluoride (NaF) salts.

Operational Decision Workflow

The following diagram illustrates the decision logic for handling waste containing 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol.

DisposalWorkflow Start Waste Generation 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol CheckState Is the waste Liquid or Solid? Start->CheckState Solid Solid Waste (Contaminated wipes, silica, PPE) CheckState->Solid Solid Liquid Liquid Waste CheckState->Liquid Liquid LabelSolid LABEL: HAZARDOUS SOLID DEBRIS (Halogenated) Solid->LabelSolid MixtureCheck Is it mixed with other solvents? Liquid->MixtureCheck Pure Pure/High Conc. Stream MixtureCheck->Pure No (Pure) Mixed Mixed Solvent Stream MixtureCheck->Mixed Yes LabelHalo LABEL: HALOGENATED SOLVENT (Must list Fluorine content) Pure->LabelHalo HaloCheck Does the mixture contain other Halogens (DCM, Chloroform)? Mixed->HaloCheck HaloCheck->LabelHalo Yes HaloCheck->LabelHalo No (But contains Fluorine) Storage Storage: Flammable Cabinet Secondary Containment LabelHalo->Storage Disposal FINAL DISPOSAL: High-Temp Incineration (w/ HF Scrubbers) LabelSolid->Disposal Storage->Disposal

Figure 1: Decision tree ensuring correct segregation of fluorinated waste streams to prevent equipment damage and ensure regulatory compliance.

Spill Management (Immediate Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: The vapors may be irritating.[1][3] Clear the immediate area.[2]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Containment: Use a non-combustible absorbent material (Vermiculite, Sand, or Universal Spill Pads).[1]

    • Note: Do not use paper towels for large spills as they increase flammability surface area.[1]

  • Cleanup:

    • Scoop absorbed material into a wide-mouth jar or heavy-duty bag.[1]

    • Label as "Solid Hazardous Waste (Contains Fluorinated Organics)."[1]

    • Clean the surface with soap and water; collect the rinsate as Halogenated Liquid Waste.

References

  • ETH Zürich. (n.d.).[1] Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link][1][2][7][8]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethanol
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